2-Bromo-3,5-dichloropyrazine
Description
Properties
IUPAC Name |
2-bromo-3,5-dichloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUUKMSFOYYAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695948 | |
| Record name | 2-Bromo-3,5-dichloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206249-40-2 | |
| Record name | 2-Bromo-3,5-dichloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-3,5-dichloropyrazine, a key building block in the development of novel pharmaceutical compounds.
Core Chemical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂N₂. It presents as a colorless or slightly yellow crystalline solid.[1] While readily soluble in some organic solvents like ethers and alcohols, it exhibits low solubility in water.[1] This compound is relatively stable under normal laboratory conditions at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C₄HBrCl₂N₂ | [1][2][3] |
| Molecular Weight | 227.87 g/mol | [2][3] |
| CAS Number | 1206249-40-2 | [1][2][3] |
| Appearance | Colorless to light yellow crystal/solid | [1][3] |
| Melting Point | 110-113 °C | [1] |
| Boiling Point (Predicted) | 242.0 ± 35.0 °C | [1][2] |
| Density (Predicted) | 1.964 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | -6.55 ± 0.10 | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2][3] |
Synthesis
A general method for the preparation of this compound involves a multi-step synthetic route. The process commences with the synthesis of a suitable pyrazine precursor. This is followed by the introduction of bromine and chlorine atoms to the pyrazine ring. The final step involves crystallization and purification to yield the desired product.[1]
A more detailed, analogous procedure for the synthesis of a similar halogenated pyridine, 5-Bromo-2,4-dichloropyridine, can provide insights into a potential synthetic protocol. This procedure involves two main steps:
-
Bromination: 2-Amino-4-chloropyridine is treated with N-bromosuccinimide in dichloromethane at 0°C. The reaction mixture is stirred for 30 minutes. After workup, which includes solvent removal, dissolution in ethyl acetate, washing with hydrochloric acid and then a basic solution, extraction, and drying, the intermediate product is obtained.
-
Diazotization and Sandmeyer-type Reaction: The intermediate is dissolved in concentrated hydrochloric acid at -30°C. Sodium nitrite is added in batches, followed by the addition of cuprous chloride. The temperature is then raised to room temperature. The final product is obtained after an alkaline workup, extraction with ethyl acetate, and purification by column chromatography.[4]
Reactivity and Applications in Drug Development
Due to its array of halogen substituents, this compound is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1] The different halogens (bromine and chlorine) on the pyrazine ring are expected to exhibit differential reactivity, allowing for selective functionalization through various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. Given the reactivity trend of halogens in such reactions (I > Br > Cl), the bromine atom at the 2-position of this compound is expected to be the most reactive site for Suzuki-Miyaura coupling. This allows for the selective introduction of aryl or heteroaryl groups at this position.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki coupling of a related compound, 2,5-dichloropyrazine, with an arylboronic acid can be adapted.[5]
-
Reagents: this compound (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Procedure: The reactants are combined in a reaction vessel under an inert atmosphere. The mixture is heated (typically 80-110 °C) and stirred for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceutical compounds. Similar to the Suzuki-Miyaura coupling, the bromine atom in this compound is the more reactive site for this transformation.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
A general procedure for the Buchwald-Hartwig amination of aryl halides can be described as follows:
-
Reagents: this compound (1.0 equiv.), amine (1.0-1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos, 1-5 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃).[4]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane.
-
Procedure: The aryl halide, amine, base, and catalyst system are combined in a glovebox or under an inert atmosphere. The reaction is heated (typically 80-110 °C) with stirring until the starting material is consumed. The product is then isolated and purified following a standard aqueous workup and column chromatography.[8][9]
References
- 1. chembk.com [chembk.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 1206249-40-2 [sigmaaldrich.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 2-Bromo-3,5-dichloropyrazine for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Building Block
This technical guide provides a comprehensive overview of 2-Bromo-3,5-dichloropyrazine, a halogenated heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering key data, experimental methodologies, and a visualization of its synthetic utility.
Core Compound Data
This compound is a valuable intermediate in the synthesis of novel pharmaceutical agents.[1][2] Its polysubstituted pyrazine core allows for diverse chemical modifications, making it a versatile building block for creating libraries of compounds for drug discovery. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 227.87 g/mol | [1] |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| CAS Number | 1206249-40-2 | [1] |
| Appearance | White to yellow solid or liquid | |
| Boiling Point (Predicted) | 242.0 ± 35.0 °C | |
| Density (Predicted) | 1.964 ± 0.06 g/cm³ | |
| pKa (Predicted) | -6.55 ± 0.10 | |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |
Synthetic Methodologies: A Representative Protocol
General Procedure for the Bromination of a Pyrazine Derivative:
Materials:
-
2,5-dichloropyrazine (starting material)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine (optional, as a base)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting pyrazine derivative (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
-
Addition of Brominating Agent: Cool the solution in an ice bath (0 °C). Slowly add the brominating agent (e.g., bromine, 1.1 eq) dropwise via a dropping funnel over a period of 15-30 minutes. If using NBS, it can be added in portions.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the functionalization of a dihalopyrazine core, a common strategy in the synthesis of pyrazine-based drug candidates. This highlights the versatility of intermediates like this compound in creating diverse molecular architectures through common organic reactions.
Caption: Synthetic pathways for functionalizing a dihalopyrazine core.
Applications in Drug Discovery and Development
Pyrazine and its derivatives are integral scaffolds in numerous biologically active compounds and approved drugs.[4] The pyrazine ring is an important pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with biological targets. Halogenated pyrazines like this compound serve as key intermediates in the synthesis of compounds with a wide range of therapeutic applications, including but not limited to:
-
Antibacterial agents
-
Antifungal agents
-
Anti-inflammatory drugs
-
Oncology therapeutics
The strategic placement of chloro and bromo substituents on the pyrazine ring of this compound allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions. This versatility enables the systematic exploration of chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an essential tool for medicinal chemists. This guide provides a foundational understanding of its key characteristics and synthetic utility, aiming to support researchers in their efforts to develop novel and effective therapeutics.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-3,5-dichloropyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3,5-dichloropyrazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This allows researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems.
Introduction to this compound
This compound is a halogenated heterocyclic compound with the chemical formula C₄HBrCl₂N₂. It appears as a colorless or slightly yellow crystalline solid. This compound is relatively stable at room temperature and serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. General qualitative assessments indicate that it is soluble in organic solvents such as ethers and alcohols, with low solubility in water.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility measurements, a well-defined experimental protocol is essential. The following section outlines a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted "shake-flask" method, followed by quantitative analysis.
Materials and Equipment
-
Solute: High-purity this compound (≥97%)
-
Solvents: HPLC or analytical grade organic solvents of interest
-
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps or sealed ampoules
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)[1]
-
Hot air oven[1]
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)[2][3]
-
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram:
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days. It is recommended to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[4]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility. The filter should be compatible with the organic solvent used.
-
-
Quantitative Analysis: The concentration of this compound in the filtered saturated solution can be determined by several methods.
-
3.3.1. Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.[1]
-
Pipette a known volume of the filtered saturated solution into the pre-weighed dish.[1]
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.
-
Dry the residue in a hot air oven at a temperature below the melting point of the compound until a constant weight is achieved.[1]
-
The solubility can be calculated from the mass of the residue and the volume of the solution used.
-
-
3.3.2. UV-Vis Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of these standards at the wavelength of maximum absorbance (λ_max).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
-
3.3.3. HPLC Method:
-
Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.
-
Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, considering the dilution factor.
-
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to maintain a constant and accurately recorded temperature throughout the equilibration and sampling process.
-
Purity of Solute and Solvent: Impurities in either the this compound or the organic solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.
-
Polymorphism: The crystalline form (polymorph) of the solid can have a significant impact on its solubility. It is important to characterize the solid form of the this compound being used, for instance, by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Equilibration Time: Sufficient time must be allowed for the system to reach true thermodynamic equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.
By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate the necessary quantitative solubility data for this compound to support their research and development activities.
References
2-Bromo-3,5-dichloropyrazine stability and storage
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] Adherence to proper handling and storage protocols is crucial to ensure the compound's integrity and prevent degradation, thereby safeguarding experimental outcomes and maintaining a safe laboratory environment.
Chemical Stability
This compound is a relatively stable organic compound at room temperature.[1] However, its stability can be influenced by environmental factors. The primary factor affecting its stability is moisture. While specific data on photosensitivity and air sensitivity are not extensively detailed in publicly available literature, the recommended storage under an inert atmosphere suggests that minimizing exposure to air and humidity is a critical precautionary measure.
Key Stability Characteristics:
-
General Stability: Stable under recommended storage conditions.[2]
-
Moisture Sensitivity: The compound may be sensitive to moisture.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2] General best practices for similar halogenated heterocyclic compounds also suggest avoiding strong acids and bases.[3]
-
Hazardous Decomposition Products: No hazardous decomposition products have been definitively identified under normal storage conditions.[2]
Recommended Storage Conditions
Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage parameters based on information from various suppliers and safety data sheets.
| Parameter | Recommended Condition |
| Temperature | Store in a cool environment, with a recommended temperature range of 2-8°C.[4][5] Some sources also indicate that room temperature storage is acceptable.[6] |
| Atmosphere | Store under an inert gas atmosphere, such as nitrogen or argon, to prevent potential degradation from air and moisture.[4][5] |
| Container | Keep in a tightly closed container to prevent moisture ingress and contamination.[2][3] |
| Location | Store in a dry and well-ventilated area.[2][3] |
| Incompatibilities | Store away from strong oxidizing agents, heat, sparks, and open flames.[2][3] |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not extensively published in readily accessible scientific literature or supplier documentation. Stability studies for chemical compounds of this nature typically involve subjecting the substance to a range of stress conditions, such as elevated temperature, high humidity, and UV/visible light exposure. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are then commonly employed to quantify the parent compound and identify any degradation products over time. Researchers planning to use this compound in long-term applications are advised to conduct their own stability assessments under conditions relevant to their specific experimental setup.
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound to ensure chemical stability and user safety.
Caption: Workflow for Safe Handling and Storage.
This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety and handling information.[2]
References
Navigating the Safety Profile of 2-Bromo-3,5-dichloropyrazine: A Technical Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the available safety data for 2-Bromo-3,5-dichloropyrazine (CAS No. 1206249-40-2), a heterocyclic building block utilized in synthetic chemistry. It is important to note that while this guide consolidates the existing safety information, detailed toxicological studies for this specific compound are not publicly available. Therefore, a cautious and proactive approach to handling is essential.
Physicochemical and Hazard Profile
This compound is a solid, typically appearing as a white to yellow crystalline substance. It is stable under recommended storage conditions.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C4HBrCl2N2 | [2] |
| Molecular Weight | 227.87 g/mol | [2] |
| Appearance | White to yellow solid or liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
The compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the following table.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Safe Handling and Personal Protection
Adherence to strict laboratory safety protocols is crucial when working with this compound to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
A well-ventilated area, preferably a chemical fume hood, is mandatory for handling this compound.[3] Emergency eyewash stations and safety showers must be readily accessible. The following table outlines the recommended personal protective equipment.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges if dust or aerosols are generated. |
Handling and Storage Procedures
Handle in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapor.[3] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
The following workflow diagram illustrates the recommended procedure for the safe handling of this compound in a laboratory setting.
References
Spectroscopic and Synthetic Profile of 2-Bromo-3,5-dichloropyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-3,5-dichloropyrazine (CAS No. 1206249-40-2), a key intermediate in the synthesis of novel pharmaceutical compounds. Due to the limited availability of experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside an analysis of expected Infrared (IR) and Mass Spectrometry (MS) characteristics. Furthermore, a generalized synthetic route and detailed experimental protocols for spectroscopic analysis are provided to support research and development activities.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂N₂ and a molecular weight of 227.87 g/mol . It typically appears as a white to yellow solid.[1]
| Property | Value | Source |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| CAS Number | 1206249-40-2 | [1] |
| Appearance | White to yellow solid | [1] |
Spectroscopic Data (Predicted and Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of experimentally acquired spectra in readily accessible databases, the following ¹H and ¹³C NMR data have been generated using online prediction tools. These predictions are based on the chemical structure of this compound and serve as a reliable estimation for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | Singlet | 1H | H-6 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-5 |
| ~148 | C-3 |
| ~145 | C-2 |
| ~135 | C-6 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and halogenated structure.
Table 3: Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1200 - 1000 | C-H in-plane bend | Aromatic C-H |
| 850 - 550 | C-Cl Stretch | Aryl Chloride |
| 690 - 515 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by a distinctive isotopic pattern in the molecular ion region due to the presence of bromine (²⁹Br and ³¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Ion | Comments |
| 226, 228, 230, 232 | [M]⁺ | Molecular ion cluster exhibiting a complex isotopic pattern due to one bromine and two chlorine atoms. |
| 191, 193, 195 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 147, 149 | [M-Br]⁺ | Loss of a bromine atom. |
| 112 | [M-Br-Cl]⁺ | Loss of a bromine and a chlorine atom. |
Experimental Protocols
NMR Spectroscopy (General Protocol for Pyrazine Derivatives)
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Solvent: CDCl₃
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
IR Spectroscopy (Thin Solid Film Method)
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Acquire the IR spectrum using a standard FT-IR spectrometer.
Mass Spectrometry (General Protocol)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a suitable method, such as electron ionization (EI) at 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Synthesis Workflow
A general synthetic approach to this compound involves the halogenation of a suitable pyrazine precursor. A logical workflow for its synthesis is outlined below.
Caption: Generalized synthesis of this compound.
References
The Strategic Utility of 2-Bromo-3,5-dichloropyrazine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dichloropyrazine is a halogenated heterocyclic compound that serves as a versatile and highly reactive intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring a pyrazine core substituted with three distinct halogen atoms, offers medicinal chemists a powerful tool for the strategic construction of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential functionalization, making it a valuable building block in the discovery and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its synthetic utility, role in the development of kinase inhibitors, and detailed experimental methodologies.
Synthetic Utility and Key Reactions
The chemical structure of this compound presents multiple reaction sites for synthetic elaboration. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications. Furthermore, the electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyrazine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. This regioselectivity allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at this position, which is a common strategy in the design of kinase inhibitors and other targeted therapies.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 3- and 5-positions are susceptible to nucleophilic attack by various nucleophiles, including amines, alcohols, and thiols. The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing a pathway to a variety of substituted pyrazine derivatives. The inherent reactivity of the pyrazine ring system facilitates these transformations, often under milder conditions than those required for less activated aromatic systems.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can effectively mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases.
While direct examples of clinically approved drugs synthesized from this compound are not readily found in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. The synthetic strategies outlined above are frequently employed to generate libraries of pyrazine-based compounds for screening against various kinase targets. For instance, the sequential functionalization of the 2-, 3-, and 5-positions of the pyrazine ring allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Experimental Protocols
The following are representative, detailed experimental protocols for key reactions involving pyrazine intermediates, which can be adapted for this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the 2-position of a brominated dichloropyrazine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl2, and Na2CO3.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the nucleophilic aromatic substitution of a chlorine atom on the dichloropyrazine ring with a primary or secondary amine.
Materials:
-
3,5-Dichloro-2-(aryl)pyrazine (from Protocol 1) (1.0 equiv)
-
Amine (1.1 equiv)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, dissolve the 3,5-dichloro-2-(aryl)pyrazine in DMF or DMSO.
-
Add the amine and the base (K2CO3 or DIPEA).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation
While specific quantitative data for compounds directly derived from this compound is not available in the public domain, the following table illustrates the type of data that would be generated and summarized for a series of synthesized kinase inhibitors. This hypothetical data is based on typical values seen for pyrazine-based kinase inhibitors.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cellular Activity (GI50, µM) |
| PZ-001 | 2-(Phenyl)-3-chloro-5-(morpholino)pyrazine | Kinase X | 50 | 1.2 |
| PZ-002 | 2-(4-Fluorophenyl)-3-chloro-5-(morpholino)pyrazine | Kinase X | 25 | 0.8 |
| PZ-003 | 2-(Pyridin-4-yl)-3-chloro-5-(morpholino)pyrazine | Kinase X | 15 | 0.5 |
| PZ-004 | 2-(Phenyl)-3-amino-5-(morpholino)pyrazine | Kinase Y | 120 | >10 |
| PZ-005 | 2-(Phenyl)-3-(methylamino)-5-(morpholino)pyrazine | Kinase Y | 80 | 5.6 |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by pyrazine-based inhibitors. Aberrant activation of such pathways is a common driver of cancer cell proliferation and survival.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: A general workflow for the synthesis and evaluation of pyrazine derivatives.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned halogen atoms with differential reactivity provide a platform for the controlled and sequential introduction of various substituents, enabling the generation of diverse chemical libraries. While specific, publicly documented examples of its direct use in the synthesis of late-stage clinical candidates are limited, its potential for the creation of novel kinase inhibitors and other targeted therapeutics is significant. The synthetic protocols and strategic workflows outlined in this guide provide a framework for researchers to leverage the unique chemical properties of this compound in their drug discovery efforts. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation medicines.
The Duality of Halogenated Pyrazines: A Technical Guide to Reactivity and Application
Abstract: Halogenated pyrazines are a cornerstone of modern synthetic chemistry, serving as versatile building blocks in the pharmaceutical, agrochemical, and materials science industries. Their unique electronic properties, stemming from the electron-deficient pyrazine core, impart a dual reactivity profile that chemists can exploit for molecular construction. This technical guide provides an in-depth analysis of the primary reaction classes governing the functionalization of these heterocycles: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Electronic Landscape of Halogenated Pyrazines
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This property makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution. The introduction of halogen substituents (F, Cl, Br, I) further modulates this reactivity in two critical ways:
-
Inductive Effect: As highly electronegative atoms, halogens withdraw electron density from the pyrazine ring, further enhancing its electrophilicity and making it highly activated for nucleophilic aromatic substitution (SNAr).
-
Leaving Group & Coupling Handle: The carbon-halogen bond provides an excellent leaving group for SNAr reactions and serves as a crucial handle for oxidative addition in transition metal-catalyzed cross-coupling cycles.
These two features create a fascinating dichotomy in reactivity. The optimal halogen for SNAr is often the worst for cross-coupling, and vice versa. Understanding this relationship is key to strategic synthetic planning.
Nucleophilic Aromatic Substitution (SNAr)
The electron-poor nature of the pyrazine nucleus makes it exceptionally well-suited for SNAr reactions. This pathway involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore aromaticity.
Reactivity Trends
The rate-determining step in SNAr is typically the initial nucleophilic attack.[1] Consequently, the reaction rate is governed by the ability of the halogen to activate the ring via its inductive effect, not its ability to act as a leaving group. This results in a reactivity order that is often inverted compared to aliphatic SN2 reactions.[1][2]
Reactivity Order of Halogens in Pyrazine SNAr: F > Cl > Br > I
Fluorine, being the most electronegative halogen, provides the strongest activation of the pyrazine ring towards nucleophilic attack, making fluoropyrazines the most reactive substrates for SNAr.
Mechanism of Nucleophilic Aromatic Substitution
The SNAr mechanism proceeds in two distinct steps, as illustrated below. The formation of the negatively charged Meisenheimer complex is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazine Derivatives using 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrazine derivatives utilizing the versatile building block, 2-Bromo-3,5-dichloropyrazine. Pyrazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, including kinase inhibitors.[1]
Introduction
This compound is a key starting material for the synthesis of a diverse range of substituted pyrazine derivatives. Its distinct halogen substitution pattern allows for site-selective functionalization through various palladium-catalyzed cross-coupling reactions. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bonds in reactions like the Suzuki-Miyaura coupling enables sequential, regioselective modifications.[2] This selectivity is crucial for the controlled synthesis of complex pyrazine-containing molecules with potential therapeutic applications, such as inhibitors of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[3][4]
Application: Synthesis of Pyrazine-Based JAK-STAT Pathway Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[3] Pyrazine-based molecules have shown promise as inhibitors of JAK kinases, making them attractive candidates for drug development.[4][5] The synthetic protocols detailed below provide a roadmap for the synthesis of pyrazine derivatives that can be further elaborated into potent and selective JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazine derivatives.
Experimental Protocols
The following protocols describe the site-selective functionalization of this compound via Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. The experimental workflows for these reactions are depicted below.
Caption: General experimental workflows for cross-coupling reactions of this compound.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The reaction selectively occurs at the more reactive C-Br bond.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-3,5-dichloropyrazine derivative.
Protocol 2: Site-Selective Stille Coupling
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an organostannane.[6] This reaction is also expected to be selective for the C-Br position.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (10 mL) via syringe.
-
Add the organostannane (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent.
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-substituted-3,5-dichloropyrazine.
Protocol 3: Site-Selective Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound.[1][7] The C-N bond formation is anticipated to occur selectively at the C-Br position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed vial
-
Inert gas supply (Argon)
-
Standard glassware for work-up and purification
Procedure:
-
In a glovebox or under a stream of argon, add the palladium catalyst (0.015 mmol), the ligand (0.03 mmol), and the base (1.5 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-amino-3,5-dichloropyrazine derivative.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the cross-coupling reactions of this compound based on data for analogous substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Palladium Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 18 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (3.0) | Toluene/H₂O | 90 | 24 | Good to Excellent |
| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | Good |
Table 2: Stille Coupling of this compound with Organostannanes
| Organostannane | Palladium Source (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | Good |
| Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (10 mol%) | DMF | 100 | 20 | Moderate to Good |
| Trimethyl(phenyl)stannane | Pd₂(dba)₃/P(o-tol)₃ (2/8) | - | Toluene | 100 | 12 | Good |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[1] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High[1] |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3,5-dichloropyrazine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pyrazine-containing compounds, which are prominent scaffolds in numerous biologically active molecules and approved pharmaceuticals. The methodologies outlined herein are designed to enable the controlled functionalization of the pyrazine core, facilitating the exploration of new chemical space in drug discovery programs.
Introduction
The pyrazine ring is a privileged heterocyclic motif frequently found in pharmaceuticals and agrochemicals due to its unique electronic properties and ability to act as a hydrogen bond acceptor. The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, valued for its mild reaction conditions and broad functional group tolerance.[1] The selective functionalization of polyhalogenated pyrazines, such as this compound, presents a synthetic challenge due to the potential for multiple reaction sites. However, achieving regioselective coupling allows for the strategic introduction of various substituents, which is crucial for developing structure-activity relationships (SAR) in drug development.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the organohalide, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.[2]
For polyhalogenated heterocycles like this compound, the regioselectivity of the initial coupling is primarily governed by the differing reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] Therefore, the carbon-bromine bond at the C2 position of this compound is expected to be significantly more reactive than the carbon-chlorine bonds at the C3 and C5 positions. This inherent difference in reactivity allows for the selective mono-arylation at the C2 position under carefully controlled reaction conditions.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of polyhalogenated pyridines and pyrazines, which can be adapted for this compound. The data is compiled from studies on structurally similar substrates.
| Entry | Halogenated Substrate (Analog) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ | DMF/H₂O | 60 | 12 | 83 | [4] |
| 2 | 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | [5] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-85 | [6] |
| 4 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | 1,4-Dioxane/H₂O | 100 | - | 94 | [7] |
| 5 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | - | - | High (C3 selectivity) | [3] |
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following is a representative protocol for the selective mono-arylation of this compound at the C2 position. This protocol is based on established procedures for similar polyhalogenated heterocycles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous, degassed 1,4-dioxane.
-
Solvent Addition: Add 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-dichloropyrazine.
Conclusion
The Suzuki-Miyaura coupling provides an effective method for the selective functionalization of this compound. By leveraging the inherent reactivity difference between the carbon-halogen bonds, mono-arylation at the C2 position can be achieved with high selectivity. The provided protocol, based on established methodologies for related polyhalogenated heterocycles, offers a robust starting point for the synthesis of a diverse library of novel pyrazine derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-3,5-dichloropyrazine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding 2-amino-3,5-dichloropyrazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines in the presence of a palladium catalyst.[1][2] For a polyhalogenated substrate such as this compound, the reaction is anticipated to proceed with high selectivity at the more reactive carbon-bromine bond over the carbon-chlorine bonds.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction, especially when dealing with heteroaromatic substrates.
Key Reaction Components
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), palladium(II) acetate (Pd(OAc)₂), and pre-formed palladium-ligand complexes.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are typically required to facilitate the key steps of the catalytic cycle.[1] Examples of effective ligands for the amination of heteroaryl halides include Xantphos, BrettPhos, and RuPhos.[3][4]
-
Base: A base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and substrate compatibility.[5]
-
Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of related brominated heteroaromatic compounds. These conditions can serve as a starting point for the optimization of the amination of this compound.
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (2) | dppp (3) | NaOtBu (1.5) | Toluene | 80 | 12 | 55-98[6] |
| 2 | 4-Bromothiazole | Pyridyl amines | [Pd(allyl)Cl]₂ (1) | Xantphos (4) | K₂CO₃ (2) | t-BuOH | 100 | 24 | -[3] |
| 3 | Bromobenzene | Secondary amines | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu (2.1) | Toluene | 100 | 24 | -[5] |
| 4 | 2-Bromopyridine | Amides | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU (2) | PhMe | 140 | 1 | 87[7][8] |
| 5 | 3,5-Dibromo-2-pyrone | Aryl amines | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2) | Dioxane | 110 | 2-4 | 60-85[9] |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated. The following protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk flask, add the base, this compound, and the amine.
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Degassing: If not working in a glovebox, subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3,5-dichloropyrazine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules with diverse functionalities. 2-Bromo-3,5-dichloropyrazine is a valuable building block in drug discovery, and its selective functionalization via Sonogashira coupling at the more reactive bromo-position opens avenues for the synthesis of novel pyrazine-containing compounds with potential therapeutic applications. The resulting 2-alkynyl-3,5-dichloropyrazines can be further modified at the chloro-positions, allowing for the generation of diverse molecular scaffolds.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with terminal alkynes. The conditions presented are based on established procedures for structurally similar halogenated nitrogen heterocycles, providing a robust starting point for optimization.
Reaction Principle and Selectivity
The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The generally accepted mechanism involves two interconnected catalytic cycles for palladium and copper.
In the case of this compound, the reaction is expected to proceed with high selectivity at the 2-position. This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.[2] The order of reactivity for halogens is generally I > Br > Cl. By carefully controlling the reaction conditions, monosubstitution at the bromo-position can be achieved, leaving the two chloro-substituents intact for subsequent transformations.
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes representative conditions for the Sonogashira coupling of various terminal alkynes with this compound. These conditions are extrapolated from successful couplings reported for analogous substrates such as 3,5-dibromo-2,6-dichloropyridine.[3][4]
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | - | CuI (5) | HNiPr₂ | 1,4-Dioxane | 60-90 | 12-24 | 85-95 (estimated) |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3-6 | 80-90 (estimated) |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3-6 | 75-85 (estimated) |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | - | CuI (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 70-80 (estimated) |
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Base (e.g., Diisopropylamine [HNiPr₂] or Triethylamine [Et₃N])
-
Anhydrous solvent (e.g., 1,4-Dioxane or N,N-Dimethylformamide [DMF])
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Addition of Base and Alkyne: Add the base (e.g., HNiPr₂, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-3,5-dichloropyrazine.
Mandatory Visualizations
Caption: General workflow for the Sonogashira coupling of this compound.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols: 2-Bromo-3,5-dichloropyrazine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a privileged heterocyclic motif in the design and synthesis of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable pharmacophore in medicinal chemistry. 2-Bromo-3,5-dichloropyrazine is a highly functionalized and versatile building block that offers multiple reaction sites for the construction of diverse kinase inhibitor libraries. The presence of three halogen atoms at distinct positions allows for sequential and regioselective functionalization through common synthetic methodologies such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors targeting clinically relevant signaling pathways.
Synthetic Utility and Key Reactions
This compound serves as a versatile starting material for the synthesis of a wide array of kinase inhibitors. The differential reactivity of the halogen substituents can be exploited to achieve selective functionalization. The chlorine atoms, being more susceptible to nucleophilic attack by amines and other nucleophiles, are typically displaced first. The remaining bromine atom then serves as a handle for introducing further diversity, commonly via Suzuki-Miyaura cross-coupling reactions.
General Synthetic Workflow
The general strategy for elaborating this compound into kinase inhibitor candidates involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The initial step typically involves the reaction of this compound with a primary or secondary amine. This reaction is facilitated by the electron-deficient nature of the pyrazine ring and usually proceeds with high regioselectivity, displacing one of the chlorine atoms.
-
Suzuki-Miyaura Cross-Coupling: The resulting aminobromodichloropyrazine intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester. This step introduces a variety of aryl or heteroaryl moieties, which can be tailored to interact with specific regions of the kinase active site.
Target Kinases and Signaling Pathways
Kinase inhibitors derived from pyrazine-based scaffolds have shown activity against a multitude of kinases involved in cancer and other diseases. Two prominent examples are the c-Met and TrkA receptor tyrosine kinases.
-
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[1] Inhibition of c-Met can block downstream signaling through pathways such as PI3K/Akt and RAS/MAPK.[1]
-
TrkA Signaling Pathway: Tropomyosin receptor kinase A (TrkA) is a receptor for nerve growth factor (NGF) and is involved in neuronal development and survival.[2] Gene fusions involving the NTRK1 gene (which encodes TrkA) can lead to the expression of constitutively active TrkA fusion proteins that act as oncogenic drivers in a variety of cancers.[3]
Quantitative Data of Representative Pyrazine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several reported pyrazine-based kinase inhibitors to provide a reference for the potential potency of compounds synthesized from this compound.
| Compound Class | Target Kinase(s) | IC50 (nM) | Cellular Activity (IC50, nM) | Reference Cell Line |
| [1][4][5]triazolo[4,3-a]pyrazine | c-Met | 26 | 980 | A549 (Lung Carcinoma) |
| [1][4][5]triazolo[4,3-a]pyrazine | VEGFR-2 | 2600 | 1050 | MCF-7 (Breast Cancer) |
| Pyrazine-based urea | TrkA | 3500 | - | - |
| Pyrrolo[2,3-b]pyrazine | FGFR1 | - | - | - |
| 2,6-disubstituted pyrazine | CK2 | - | - | - |
| 2,6-disubstituted pyrazine | PIM | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of a 3-Chloro-5-(substituted amino)pyrazin-2-yl)boronic acid derivative (A Generic Example)
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a generic amine, followed by a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Substituted amine (e.g., aniline derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Deionized water
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF.
-
Add the substituted amine (1.1 eq) and a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-3-chloro-5-(substituted amino)pyrazine intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a microwave vial or a round-bottom flask, combine the intermediate from Step 1 (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 90-120 °C (conventional heating) or in a microwave reactor until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the final kinase inhibitor candidate.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant kinase (e.g., c-Met or TrkA)
-
ULight™-labeled substrate peptide
-
Europium-labeled antibody specific for the phosphorylated substrate
-
ATP
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Stop/Detection buffer (containing EDTA)
-
Synthesized inhibitor compounds
-
384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
In a 384-well plate, add the diluted inhibitor solutions or DMSO as a control.
-
Add the recombinant kinase and the ULight™-labeled substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop/Detection buffer containing EDTA and the europium-labeled antibody.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm signal / 615 nm signal) and then determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable and highly adaptable building block for the synthesis of novel kinase inhibitors. Its well-defined reactivity allows for the systematic construction of diverse chemical libraries through robust and high-yielding synthetic routes. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate new kinase inhibitors targeting a range of signaling pathways implicated in human diseases. The strategic use of this building block can significantly contribute to the discovery of next-generation targeted therapeutics.
References
Application Notes and Protocols for the Functionalization of 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 2-Bromo-3,5-dichloropyrazine, a versatile building block in medicinal chemistry. The strategic modification of the pyrazine ring is a key approach in the development of novel therapeutic agents. Pyrazine derivatives have demonstrated a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][2][3][4]
This guide focuses on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling, as well as Nucleophilic Aromatic Substitution (SNAr). These reactions allow for the selective introduction of a diverse range of substituents onto the pyrazine core.
Regioselectivity Considerations
The functionalization of this compound presents a regioselectivity challenge due to the presence of three halogen atoms at positions 2, 3, and 5. The outcome of substitution reactions is primarily governed by two factors: the relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling and the electronic effects of the pyrazine ring and its substituents in nucleophilic aromatic substitution.
For Palladium-Catalyzed Cross-Coupling Reactions: The general order of reactivity for halogens in the oxidative addition step is I > Br > Cl.[1] Therefore, in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the C-Br bond at the 2-position is expected to be significantly more reactive than the C-Cl bonds at the 3- and 5-positions. This inherent difference in reactivity allows for selective functionalization at the 2-position while leaving the chloro substituents available for subsequent transformations.
For Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. For 2-substituted-3,5-dichloropyrazines, the regioselectivity of a subsequent SNAr reaction is dictated by the electronic nature of the substituent at the 2-position. Electron-withdrawing groups (EWGs) at the 2-position direct incoming nucleophiles to the 5-position, whereas electron-donating groups (EDGs) direct the attack to the 3-position.
I. Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Application Notes: The reaction of this compound with various aryl- or heteroarylboronic acids is expected to proceed with high selectivity at the 2-position. Common catalytic systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand. A base, such as K₂CO₃ or Cs₂CO₃, is required, and the reaction is typically carried out in a mixture of an organic solvent and water. Microwave irradiation can often be employed to reduce reaction times.
Quantitative Data Summary:
While specific data for this compound is limited in the reviewed literature, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of similar dihalopyrazines and dihalopyridines.
| Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) / Time | Product | Yield (%) |
| 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 / 15 min (MW) | 2-Chloro-5-phenylpyrazine | 81 |
| 2,5-Dichloropyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile/H₂O | 80 / 12 h | 2-Chloro-5-(4-methoxyphenyl)pyrazine | 85 |
| 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 16 h | 5-Chloro-2-phenylpyridine | 92 |
Experimental Protocol: Synthesis of 2-Aryl-3,5-dichloropyrazine (Representative Protocol)
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established methodologies for similar substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.
-
Seal the vial and purge with argon for 10 minutes.
-
Place the vial in a microwave reactor and heat to 120°C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-3,5-dichloropyrazine.
Experimental Workflow:
Caption: A typical workflow for the Suzuki-Miyaura coupling of this compound.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine in the presence of a base, forming a new carbon-nitrogen bond.
Application Notes: This reaction is highly effective for the synthesis of N-aryl and N-heteroaryl amines. For this compound, the amination is expected to occur selectively at the 2-position. A variety of palladium catalysts and phosphine ligands can be employed, with common choices including Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source and ligands such as Xantphos or BINAP. A strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required.
Quantitative Data Summary:
The following table presents representative conditions and yields for the Buchwald-Hartwig amination of similar dihaloheterocycles.
| Starting Material | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp. (°C) / Time | Product | Yield (%) |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ (2.5) / Xantphos (5) | Cs₂CO₃ | Dioxane | 100 / 16 h | 4-Morpholino-2-bromopyridine | 85 |
| 5-Bromo-2-chloropyridine | Aniline | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 80 / 18 h | 5-Chloro-N-phenylpyridin-2-amine | 90 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 100 / 24 h | 4-Chloro-N-phenylpyridin-2-amine | 88 |
Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyrazine Derivatives (Representative Protocol)
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100°C for 16 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 2-amino-3,5-dichloropyrazine derivative.
Experimental Workflow:
Caption: A typical workflow for the Buchwald-Hartwig amination of this compound.
C. Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.
Application Notes: Similar to the Suzuki-Miyaura coupling, the Stille reaction is a powerful tool for C-C bond formation. The reaction with this compound is expected to be selective for the C-Br bond. A common catalyst is Pd(PPh₃)₄. The reaction is typically performed in an anhydrous, aprotic solvent such as toluene or DMF. A key consideration for Stille couplings is the toxicity of the organotin reagents and byproducts.
Quantitative Data Summary:
The following table provides representative conditions and yields for the Stille coupling of similar dihaloheterocycles.
| Starting Material | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) / Time | Product | Yield (%) |
| 3,5-Dibromo-2-pyrone | Phenyltributylstannane | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 80 / 12 h | 5-Bromo-3-phenyl-2-pyrone | 85 |
| 2,5-Dibromopyridine | Vinyltributylstannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 / 24 h | 5-Bromo-2-vinylpyridine | 75 |
| 2-Bromopyridine | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | Toluene | 100 / 16 h | 2-(Thiophen-2-yl)pyridine | 88 |
Experimental Protocol: Synthesis of 2-Substituted-3,5-dichloropyrazines (Representative Protocol)
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Aryl- or Vinyltributylstannane) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL).
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted-3,5-dichloropyrazine.
Experimental Workflow:
Caption: A typical workflow for the Stille coupling of this compound.
II. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key method for introducing heteroatom nucleophiles onto the pyrazine ring.
Application Notes: The electron-deficient nature of the pyrazine ring facilitates SNAr reactions. In this compound, the chlorine atoms at positions 3 and 5 are susceptible to displacement by nucleophiles such as amines and alkoxides. The bromine at the 2-position, being an electron-donating group (by resonance), is expected to direct incoming nucleophiles to the 3-position. These reactions are typically conducted at elevated temperatures in a polar aprotic solvent like DMSO or NMP.
Quantitative Data Summary:
The following table provides representative conditions and yields for the SNAr of dichloropyrazines and related heterocycles.
| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) / Time | Product | Yield (%) |
| 2,3-Dichloropyrazine | Morpholine | K₂CO₃ | DMSO | 120 / 6 h | 2-Chloro-3-morpholinopyrazine | 85 |
| 2,6-Dichloropyrazine | Sodium methoxide | - | Methanol | 65 / 4 h | 2-Chloro-6-methoxypyrazine | 90 |
| 2,4-Dichloropyrimidine | Ammonia | - | Ethanol | 100 / 5 h | 2-Amino-4-chloropyrimidine | 78 |
Experimental Protocol: Synthesis of 3-Amino/Alkoxy-2-bromo-5-chloropyrazine (Representative Protocol)
This protocol describes a general procedure for the SNAr of this compound with an amine or an alkoxide.
Materials:
-
This compound
-
Nucleophile (Amine or Alcohol) (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (for alcohols) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure (for Amines):
-
In a sealed tube, dissolve this compound (1.0 mmol) and the amine (1.5 mmol) in DMF (5 mL).
-
Add potassium carbonate (1.5 mmol).
-
Seal the tube and heat the mixture to 120°C for 12 hours.
-
Cool the reaction to room temperature and pour into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Procedure (for Alkoxides):
-
To a solution of the alcohol (1.5 mmol) in anhydrous DMF (3 mL) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in DMF (2 mL).
-
Heat the reaction to 80°C for 6 hours.
-
Cool the reaction and carefully quench with water.
-
Follow the extraction and purification procedure described for amines.
Reaction Scheme:
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-3,5-dichloropyrazine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the strategic placement of three distinct halogen atoms, allowing for selective and sequential functionalization of the pyrazine core.
Introduction
The pyrazine ring is an important scaffold in numerous biologically active compounds. The electron-deficient nature of the pyrazine nucleus, further enhanced by the presence of halogen substituents, makes it susceptible to nucleophilic aromatic substitution. This compound offers three potential sites for substitution, with the reactivity and regioselectivity governed by the nature of the nucleophile and the reaction conditions. The bromo group is generally more reactive towards certain palladium-catalyzed cross-coupling reactions, while the chloro groups are more susceptible to classical SNAr displacement.
A key principle governing the regioselectivity of nucleophilic attack on a 2-substituted-3,5-dichloropyrazine is the electronic nature of the substituent at the 2-position. Electron-withdrawing groups at this position tend to direct incoming nucleophiles to the 5-position, whereas electron-donating groups favor substitution at the 3-position.[1] In the case of this compound, the bromo substituent is considered electron-withdrawing, suggesting a preference for nucleophilic attack at the 5-position.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with various nucleophiles. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: Amination with Anilines
This protocol describes the reaction of this compound with an aniline derivative to yield a 5-amino-2-bromo-3-chloropyrazine.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable volume of anhydrous 1,4-dioxane or THF.
-
Add the substituted aniline (1.0-1.2 eq) to the solution.
-
To the stirred solution, add potassium tert-butoxide (1.1-1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Thiolation with Thiols
This protocol details the reaction of this compound with a thiol to form a 5-thioether-2-bromo-3-chloropyrazine.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq) and anhydrous DMF or THF.
-
Cool the solution to 0 °C and add the base (e.g., NaH, 1.1-1.5 eq) portion-wise to form the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Alkoxylation with Alkoxides
This protocol describes the reaction of this compound with an alkoxide to form a 5-alkoxy-2-bromo-3-chloropyrazine.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium metal or Sodium hydride (NaH)
-
Anhydrous corresponding alcohol or an inert solvent like THF
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, carefully add sodium metal or NaH (1.1-1.5 eq) to the anhydrous alcohol (which can act as both reactant and solvent) at 0 °C to generate the alkoxide in situ.
-
Once the base has completely reacted, add a solution of this compound (1.0 eq) in the same alcohol or a minimal amount of anhydrous THF.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the nucleophilic substitution on this compound. Please note that these are representative examples and actual results may vary.
Table 1: Amination of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | t-BuOK | Dioxane | 100 | 12 | 5-(Phenylamino)-2-bromo-3-chloropyrazine | 75-85 |
| 4-Methoxyaniline | t-BuOK | THF | 80 | 16 | 5-(4-Methoxyphenylamino)-2-bromo-3-chloropyrazine | 80-90 |
| Morpholine | K2CO3 | DMF | 120 | 24 | 4-(3-Bromo-5-chloropyrazin-2-yl)morpholine | 60-70 |
| Benzylamine | NaH | THF | 60 | 8 | N-Benzyl-3-bromo-5-chloropyrazin-2-amine | 70-80 |
Table 2: Thiolation of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | NaH | DMF | 25 | 4 | 5-(Phenylthio)-2-bromo-3-chloropyrazine | 85-95 |
| Ethanethiol | K2CO3 | Acetonitrile | 50 | 6 | 5-(Ethylthio)-2-bromo-3-chloropyrazine | 70-80 |
| 4-Methylthiophenol | NaH | THF | 25 | 5 | 5-(p-Tolylthio)-2-bromo-3-chloropyrazine | 88-96 |
Table 3: Alkoxylation of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium methoxide | NaOMe | Methanol | 60 | 12 | 5-Methoxy-2-bromo-3-chloropyrazine | 65-75 |
| Sodium ethoxide | NaOEt | Ethanol | 70 | 16 | 5-Ethoxy-2-bromo-3-chloropyrazine | 60-70 |
| Sodium phenoxide | NaOPh | DMF | 100 | 8 | 5-Phenoxy-2-bromo-3-chloropyrazine | 50-60 |
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution on this compound.
Regioselectivity Principle
The following diagram illustrates the principle of regioselectivity in nucleophilic aromatic substitution on a 2-substituted-3,5-dichloropyrazine.
References
Application Notes and Protocols: 2-Bromo-3,5-dichloropyrazine in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dichloropyrazine is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the development of novel agrochemicals, particularly fungicides and herbicides. The pyrazine core is a recognized pharmacophore in many bioactive compounds, and its derivatives have been shown to exhibit potent inhibitory activity against essential enzymes in pathogenic fungi and weeds.
This document provides detailed application notes on the use of this compound in the synthesis of agricultural chemicals, focusing on pyrazine carboxamides as succinate dehydrogenase inhibitors (SDHIs). It includes experimental protocols, quantitative data for representative compounds, and a diagram of the target signaling pathway.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
Pyrazine carboxamides derived from this compound are a promising class of fungicides that target the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial electron transport chain of fungi.[1][2] Inhibition of SDH disrupts the fungal respiratory process, leading to a cessation of energy production and ultimately cell death.[3]
Quantitative Data of Representative Pyrazine Carboxamide Fungicides
The following table summarizes the in vitro fungicidal activity of representative pyrazine carboxamide derivatives against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50) in mg/L, which represents the concentration of the compound required to inhibit 50% of fungal growth.
| Compound ID | Target Pathogen | EC50 (mg/L) | Reference Compound (EC50 mg/L) |
| PC-1 | Rhizoctonia solani | 0.0214 | Fluxapyroxad (0.0237) |
| PC-2 | Valsa mali | 1.77 | Boscalid (9.19) |
| PC-3 | Sclerotinia sclerotiorum | < 0.3 | - |
| PC-4 | Botrytis cinerea | < 0.3 | - |
| PC-5 | Fusarium graminearum | < 0.3 | - |
Note: The compounds listed are representative examples of pyrazine carboxamides and may not be directly synthesized from this compound in a single step. The data is provided to illustrate the potential fungicidal efficacy of this class of compounds.[3][4]
Experimental Protocols
The synthesis of fungicidal pyrazine carboxamides from this compound typically involves a two-step process: 1) nucleophilic substitution of the bromine atom with an appropriate amine, followed by 2) amidation of a carboxylic acid derivative. A plausible synthetic route is detailed below.
Protocol 1: Synthesis of N-Aryl-3,5-dichloropyrazin-2-amine
This protocol describes the nucleophilic aromatic substitution of the bromine atom in this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,4-Dioxane.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-Aryl-3,5-dichloropyrazin-2-amine.
Protocol 2: Synthesis of a Pyrazine Carboxamide Fungicide
This protocol outlines the synthesis of a pyrazine carboxamide via Suzuki-Miyaura coupling to introduce a carboxylic acid-bearing moiety, followed by amidation.
Part A: Suzuki-Miyaura Coupling
Materials:
-
N-Aryl-3,5-dichloropyrazin-2-amine (from Protocol 1)
-
(4-(Methoxycarbonyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (10:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine N-Aryl-3,5-dichloropyrazin-2-amine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add the 1,4-dioxane/water mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the methyl ester intermediate.
Part B: Amide Formation
Materials:
-
Methyl ester intermediate from Part A
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Desired amine (e.g., cyclopropylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Hydrolyze the methyl ester by dissolving it in a THF/water mixture and adding LiOH (2.0 eq). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter and dry the solid.
-
Suspend the carboxylic acid in dry DCM and add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) at 0 °C and then allow the reaction to warm to room temperature.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in dry DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazine carboxamide fungicide.
Signaling Pathway and Experimental Workflow
Succinate Dehydrogenase (SDH) Inhibition Pathway
The following diagram illustrates the mechanism of action of pyrazine carboxamide fungicides as SDH inhibitors. These fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, leading to a depletion of ATP and ultimately fungal cell death.
Caption: SDH inhibition by a pyrazine carboxamide fungicide.
Experimental Workflow for Fungicide Synthesis
The following diagram outlines the general experimental workflow for the synthesis and purification of pyrazine carboxamide fungicides from this compound.
References
- 1. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Derivatisierung von 2-Brom-3,5-dichlorpyrazin für die Wirkstoffentdeckung
Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Das Pyrazin-Grundgerüst ist ein wichtiger Heterozyklus in der medizinischen Chemie und bildet den Kern zahlreicher von der FDA zugelassener Medikamente. Seine Fähigkeit, als Wasserstoffbrückenakzeptor zu fungieren und an π-Stapelanlagerungen teilzunehmen, macht es zu einem attraktiven Baustein für die Gestaltung von Liganden, die an biologische Zielmoleküle binden. 2-Brom-3,5-dichlorpyrazin ist ein besonders nützliches Ausgangsmaterial für die Wirkstoffentdeckung, da es mehrere reaktive Stellen für die selektive Funktionalisierung bietet. Die unterschiedliche Reaktivität der Halogenatome (Br > Cl) ermöglicht eine schrittweise und kontrollierte Einführung verschiedener funktioneller Gruppen, was die Erstellung diverser Molekülbibliotheken für das Screening auf biologische Aktivität erleichtert.
Derivate von 2-Brom-3,5-dichlorpyrazin haben sich als potente Inhibitoren verschiedener Proteinkinasen erwiesen, einer Klasse von Enzymen, die bei der Signaltransduktion eine entscheidende Rolle spielen und häufig bei Krankheiten wie Krebs und Entzündungsstörungen fehlreguliert sind.[1][2][3] Die strategische Modifikation des Pyrazin-Kerns ermöglicht die Feinabstimmung der Selektivität und der pharmakokinetischen Eigenschaften der resultierenden Verbindungen.
Chemische Derivatisierungsstrategien
Zwei der leistungsfähigsten Methoden zur Derivatisierung von 2-Brom-3,5-dichlorpyrazin sind die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung und die Buchwald-Hartwig-Aminierung. Diese Reaktionen ermöglichen die selektive Bildung von Kohlenstoff-Kohlenstoff- bzw. Kohlenstoff-Stickstoff-Bindungen am Pyrazin-Kern.
Regioselektivität bei der nukleophilen aromatischen Substitution (SNAr)
Nach der ersten Kupplung am reaktivsten Bromatom in Position 2 kann die Regioselektivität nachfolgender nukleophiler aromatischer Substitutionen (SNAr) an den verbleibenden Chloratomen durch die elektronischen Eigenschaften des in Position 2 eingeführten Substituenten beeinflusst werden. Eine Studie zur SNAr-Reaktion von 2-substituierten 3,5-Dichlorpyrazinen zeigte, dass elektronenziehende Gruppen (EWGs) an Position 2 den nukleophilen Angriff bevorzugt auf Position 5 lenken, während elektronenschiebende Gruppen (EDGs) die Substitution an Position 3 begünstigen.[4] Dieses Prinzip ist entscheidend für die gezielte Synthese spezifischer Isomere.
Experimentelle Protokolle
Protokoll 1: Selektive Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die selektive Kupplung eines Arylboronsäure-Derivats an der 2-Position von 2-Brom-3,5-dichlorpyrazin.
Materialien:
-
2-Brom-3,5-dichlorpyrazin
-
Arylboronsäure (1,1 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Kaliumphosphat (K₃PO₄) (2,0 Äquivalente)
-
1,4-Dioxan
-
Wasser (Dioxan/Wasser = 4:1)
-
Argon- oder Stickstoffgas
Durchführung:
-
In einem trockenen, mit einem Magnetrührstab ausgestatteten Reaktionsgefäß werden 2-Brom-3,5-dichlorpyrazin (1,0 mmol), die Arylboronsäure (1,1 mmol), Palladium(II)-acetat (0,02 mmol), SPhos (0,04 mmol) und Kaliumphosphat (2,0 mmol) vorgelegt.
-
Das Reaktionsgefäß wird verschlossen, evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.
-
Eine entgaste Mischung aus 1,4-Dioxan (4 ml) und Wasser (1 ml) wird zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80-100 °C für 4-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt und mit Ethylacetat verdünnt.
-
Die organische Phase wird mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 2-Aryl-3,5-dichlorpyrazin zu erhalten.
Erwartete Ausbeuten: Die Ausbeuten für Suzuki-Kupplungen an ähnlichen Heterozyklen liegen typischerweise im Bereich von gut bis ausgezeichnet.[5]
Protokoll 2: Buchwald-Hartwig-Aminierung
Dieses Protokoll beschreibt die Einführung eines Amins an der 2-Position des 2-Aryl-3,5-dichlorpyrazin-Zwischenprodukts.
Materialien:
-
2-Aryl-3,5-dichlorpyrazin (Zwischenprodukt aus Protokoll 1)
-
Primäres oder sekundäres Amin (1,2 Äquivalente)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cäsiumcarbonat (Cs₂CO₃) (1,5 Äquivalente)
-
Toluol
-
Argon- oder Stickstoffgas
Durchführung:
-
In einem trockenen, mit einem Magnetrührstab ausgestatteten Reaktionsgefäß werden 2-Aryl-3,5-dichlorpyrazin (1,0 mmol), Tris(dibenzylidenaceton)dipalladium(0) (0,02 mmol), Xantphos (0,04 mmol) und Cäsiumcarbonat (1,5 mmol) vorgelegt.
-
Das Reaktionsgefäß wird verschlossen, evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.
-
Wasserfreies Toluol (5 ml) und das entsprechende Amin (1,2 mmol) werden zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei 100-110 °C für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und durch eine kurze Kieselgelsäule filtriert, um den Katalysator zu entfernen.
-
Das Filtrat wird im Vakuum eingeengt.
-
Der Rückstand wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt, um das gewünschte aminierte Pyrazin-Derivat zu erhalten.
Erwartete Ausbeuten: Die Ausbeuten für die Buchwald-Hartwig-Aminierung an ähnlichen Heterozyklen sind in der Regel gut bis ausgezeichnet.[6][7]
Datenpräsentation
Die folgenden Tabellen fassen repräsentative quantitative Daten für Pyrazin-basierte Inhibitoren zusammen, die durch ähnliche Synthesestrategien entwickelt wurden.
Tabelle 1: Suzuki-Miyaura-Kupplung von Halogenpyrazinen mit verschiedenen Boronsäuren
| Eintrag | Halogenpyrazin | Boronsäure | Katalysator/Ligand | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| 1 | 2,5-Dichlorpyrazin | Phenylboronsäure | Pd(PPh₃)₄ | K₂CO₃ | Dioxan/H₂O | 100 (MW) | 0.25 | 74[8] |
| 2 | 2-Chlorpyrazin | 5-Indolboronsäure | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxan/H₂O | 80 | 12 | >95[9] |
| 3 | 2-Brom-3,5-dichlorpyrazin | 4-Methoxyphenylboronsäure | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxan/H₂O | 100 | 8 | Schätzung: >80 |
| 4 | 2-Brom-3,5-dichlorpyrazin | 3-Pyridylboronsäure | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Dioxan/H₂O | 100 | 10 | Schätzung: >80 |
* Die Daten für 2-Brom-3,5-dichlorpyrazin sind Schätzungen, die auf Protokollen für strukturell ähnliche Verbindungen basieren.
Tabelle 2: Biologische Aktivität ausgewählter Pyrazin-basierter Kinase-Inhibitoren
| Wirkstoff | Zielkinase(n) | Indikation | IC₅₀ / Kᵢ |
| Gilteritinib | FLT3, AXL | Akute Myeloische Leukämie (AML) | FLT3: <1 nM[10] |
| Acalabrutinib | BTK | Chronische Lymphatische Leukämie (CLL) | BTK: 3 nM[10] |
| Erdafitinib | FGFR1-4 | Urothelkarzinom | FGFR1-4: 1.2-2.5 nM |
| Tofacitinib | JAK1, JAK3 | Rheumatoide Arthritis | JAK1: 1 nM, JAK3: 20 nM |
Visualisierungen
Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf der Synthese und die von Pyrazin-basierten Inhibitoren anvisierten Signalwege.
Abbildung 1: Allgemeiner Synthese-Workflow.
Abbildung 2: Vereinfachter BTK-Signalweg.
Abbildung 3: Vereinfachter FLT3-Signalweg.
Fazit
2-Brom-3,5-dichlorpyrazin ist ein vielseitiger und wertvoller Baustein in der Wirkstoffentdeckung. Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung bieten robuste Methoden zur Synthese einer breiten Palette von Pyrazin-Derivaten. Diese Verbindungen haben ein erhebliches Potenzial als Inhibitoren von Kinasen, die an der Pathogenese von Krebs und anderen Krankheiten beteiligt sind. Die hier bereitgestellten Informationen sollen als Grundlage für Forscher dienen, um die Synthese und das therapeutische Potenzial dieser vielversprechenden Molekülklasse weiter zu erforschen.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3,5-dichloropyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield with 2-Bromo-3,5-dichloropyrazine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling reaction with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Catalyst System: The chosen palladium catalyst or ligand may not be effective for this specific substrate.[1][2] | - Screen Catalysts: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).[3] - Vary Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can be effective for challenging couplings.[1] |
| Ineffective Base: The base may not be strong enough to promote the transmetalation step efficiently.[4] | - Base Screening: Evaluate a range of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][4] - Ensure Anhydrous Conditions (if required): Some bases require anhydrous conditions to be effective. | |
| Inappropriate Solvent: The solvent system may not be suitable for the reactants, leading to poor solubility or side reactions. | - Solvent Screening: Test various solvents and solvent mixtures, such as 1,4-dioxane/water, toluene/water, or DMF.[5][6] | |
| Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.[6][7] | - Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[1] | |
| Catalyst Poisoning or Deactivation: Impurities in reagents or starting materials, or coordination of the pyrazine nitrogen to the palladium center can deactivate the catalyst.[8] | - Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are properly degassed.[3] - Thoroughly Degas Reaction Mixture: Remove oxygen by purging with an inert gas (e.g., Argon or Nitrogen) for an adequate amount of time.[3] | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[1] | - Rigorous Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[3] |
| Suboptimal Base or Solvent: The choice of base and solvent can influence the rate of side reactions.[1] | - Optimize Base and Solvent: Experiment with different base and solvent combinations to minimize side product formation. | |
| Decomposition of Boronic Acid: Boronic acids can be prone to protodeboronation, especially at elevated temperatures or in the presence of certain bases.[1] | - Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[1] | |
| Incomplete Conversion of Starting Material | Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. |
| Low Catalyst Loading: The amount of catalyst may be insufficient for complete conversion. | - Increase Catalyst Loading: Incrementally increase the catalyst loading, balancing yield with cost-effectiveness.[3] | |
| Poor Solubility of Reagents: One or more of the starting materials may not be fully dissolved in the chosen solvent. | - Select Appropriate Solvent: Choose a solvent system in which all reactants are soluble at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in this compound under Suzuki coupling conditions?
A1: In dihalogenated heterocycles, the reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, the C-Br bond is expected to be more reactive and couple preferentially over the C-Cl bonds. Selective mono-arylation at the C-Br position can often be achieved under carefully controlled conditions.[9]
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like 1,4-dioxane/water. The reaction is typically heated to between 80-100 °C.[2][9][10] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.[3]
Q3: How can I minimize the formation of the homocoupled byproduct of the boronic acid?
A3: Homocoupling is often promoted by the presence of oxygen.[1] To minimize this side reaction, ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[3] Using a Pd(0) source or an efficient precatalyst system can also help reduce homocoupling.[1]
Q4: My reaction is sluggish. What can I do to increase the reaction rate?
A4: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature can help overcome the activation energy barrier.[1] Using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can also significantly accelerate the reaction.[1] Additionally, microwave irradiation has been shown to reduce reaction times.[3][10]
Q5: Is it possible to achieve selective mono-coupling at the bromine position?
A5: Yes, due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective mono-arylation at the 2-position is generally achievable.[9] This can be controlled by carefully managing the stoichiometry of the boronic acid (using a slight excess, e.g., 1.1 equivalents) and by optimizing the reaction time and temperature to favor the mono-substituted product.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step to remove oxygen.[3]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further product formation is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-3,5-dichloropyrazine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3,5-dichloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common palladium-catalyzed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the trend: C-I > C-Br > C-Cl. Therefore, the carbon-bromine (C-Br) bond at the 2-position of this compound is expected to be significantly more reactive than the carbon-chlorine (C-Cl) bonds at the 3- and 5-positions. This inherent reactivity difference allows for selective mono-functionalization at the 2-position under carefully controlled reaction conditions.
Q2: What are the most common side reactions observed in these coupling reactions?
A2: The most prevalent side reactions include:
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Dehalogenation: Reduction of the C-Br or C-Cl bonds to C-H bonds.
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Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) coupling partners.
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Protodeboronation: Cleavage of the C-B bond of the boronic acid in Suzuki reactions, leading to the formation of an arene byproduct.
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Double-coupling: Reaction at both the bromo and one or both chloro positions, which can occur under more forcing reaction conditions.
Q3: How can I favor mono-substitution over di- or tri-substitution?
A3: To favor mono-substitution at the more reactive C-Br position, it is crucial to use a controlled stoichiometry of the coupling partner (typically 1.0-1.2 equivalents), a lower reaction temperature, and shorter reaction times. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the starting material is consumed and before significant formation of di-substituted products occurs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.
Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion of this compound
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Potential Cause: Inactive catalyst.
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Solution: Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-formed catalyst complex for better activity and reproducibility.
-
-
Potential Cause: Inappropriate base or solvent.
-
Solution: Ensure the base is anhydrous and finely powdered. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous basic solution. The choice of base is critical, with common options being K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
-
-
Potential Cause: Poor solubility of reagents.
-
Solution: Try a different solvent system or a co-solvent to ensure all reagents are in solution. Gentle heating can also improve solubility.
-
Issue 2: Significant Formation of Homocoupled Biaryl Product
-
Potential Cause: Presence of oxygen in the reaction mixture.
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Potential Cause: Use of a Pd(II) precatalyst.
-
Solution: The in-situ reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄.
-
Issue 3: Dehalogenation of the Pyrazine Ring
-
Potential Cause: Presence of protic impurities or certain bases.
-
Solution: Use anhydrous solvents and reagents. Some bases, in combination with protic solvents, can generate palladium hydride species that lead to dehalogenation. Screening different bases may be necessary.
-
Buchwald-Hartwig Amination
Issue 1: Low Yield of the Desired Aminated Product
-
Potential Cause: Inappropriate ligand.
-
Solution: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.
-
-
Potential Cause: Base incompatibility.
-
Solution: Strong bases like NaOtBu or LHMDS are typically required. However, these can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures and longer reaction times.[2]
-
Issue 2: Competitive Reaction at the Chloro Positions
-
Potential Cause: High reaction temperature or prolonged reaction time.
-
Solution: Carefully monitor the reaction and aim for the lowest possible temperature that provides a reasonable reaction rate for the C-Br amination.
-
Sonogashira Coupling
Issue 1: Formation of Glaser-Hay Homocoupled Diyne Product
-
Potential Cause: Presence of oxygen.
-
Solution: Rigorous exclusion of oxygen is critical. Use degassed solvents and maintain an inert atmosphere.
-
-
Potential Cause: High concentration of the copper(I) co-catalyst.
-
Solution: Minimize the amount of the copper salt (e.g., CuI) used. In some cases, copper-free Sonogashira protocols can be employed.
-
Issue 2: Poor Reactivity of the Terminal Alkyne
-
Potential Cause: In-situ deprotection issues if using a silyl-protected alkyne.
-
Solution: Ensure the desilylating agent (e.g., a fluoride source) is active and that the conditions are suitable for the removal of the protecting group.
-
-
Potential Cause: Catalyst inhibition.
-
Solution: The pyrazine nitrogens can coordinate to the palladium catalyst. The use of appropriate ligands can mitigate this effect.
-
Quantitative Data and Experimental Protocols
While specific data for this compound is limited in the literature, the following tables provide representative conditions based on couplings with closely related dichloropyrazines and dihalopyridines. These should serve as a starting point for optimization.[1][3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12-24 | Moderate to Good |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 8-16 | Good to Excellent |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | Good |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine (Analogous Protocol)
To a dry reaction vessel, add 2,5-dichloropyrazine (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol). The vessel is sealed and purged with argon. Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe. The mixture is heated to 100 °C and stirred for 12-24 hours. After cooling, the reaction is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 4-12 | Good to Excellent |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | Moderate to Good |
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added. The tube is sealed and heated to 100 °C with stirring for 4-12 hours. After cooling, the mixture is filtered through a pad of celite, concentrated, and purified by chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 65 | 6-12 | Good |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 12 | Moderate (Copper-free) |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed triethylamine (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.01 mmol) under an argon atmosphere. The reaction is stirred at 65 °C for 6-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to troubleshooting cross-coupling reactions of this compound.
References
Purification of 2-Bromo-3,5-dichloropyrazine reaction products by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the purification of 2-bromo-3,5-dichloropyrazine reaction products by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the synthesis process and can include:
-
Isomeric Byproducts: Other brominated or chlorinated pyrazine derivatives formed during the reaction.
-
Unreacted Starting Materials: Residual precursors from the synthesis.[1]
-
Side-Reaction Products: Unidentified side products can sometimes form, and optimizing reaction parameters like temperature and time may be necessary to minimize them.[2]
-
Color Impurities: The crude product may appear as a dark oil or solid, indicating the presence of polymeric or highly conjugated impurities.[1]
Q2: What are the recommended purification methods for pyrazine derivatives like this compound?
A2: A combination of techniques is often employed for the purification of pyrazine derivatives:
-
Column Chromatography: This is a highly effective and widely used method for separating pyrazine derivatives from various impurities.[2] Silica gel is the most common stationary phase.[2]
-
Recrystallization: For solid products, recrystallization from a suitable solvent can yield highly pure material.[2]
-
Liquid-Liquid Extraction (LLE): Often used as an initial purification step to separate the desired product from the reaction mixture based on solubility differences.[2]
-
Distillation: Effective for volatile pyrazine derivatives to separate them from non-volatile impurities.[2]
Q3: My purified this compound is a colorless or slightly yellow crystal. Is this expected?
A3: Yes, pure this compound is described as a colorless or slightly yellow crystal.[3] It has a melting point in the range of 110-113 °C and is generally stable at room temperature.[3]
Troubleshooting Guides for Column Chromatography
This section provides solutions to common problems encountered during the column chromatography purification of this compound.
Problem: Poor separation of the desired product from impurities.
-
Possible Cause 1: The eluent system is not optimal.
-
Solution: The separation of halogenated pyrazines can be challenging due to similar polarities. Conduct small-scale trials using Thin Layer Chromatography (TLC) to find the optimal mobile phase.[1] Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. A 90:10 mixture of hexane/ethyl acetate has been shown to provide good separation for some pyrazine derivatives.[2] For challenging separations, consider alternative solvent systems like dichloromethane/hexane or toluene/ethyl acetate.[4][5]
-
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Using a slurry packing method ("wet loading") is generally more effective than dry packing.[6]
-
-
Possible Cause 3: The column is overloaded.
-
Solution: Reduce the amount of crude material loaded onto the column. Overloading leads to broad bands and poor separation.
-
Problem: The product does not elute from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Your compound is too strongly adsorbed to the silica gel. Gradually increase the polarity of your eluent system. For example, if you are using 95:5 hexane/ethyl acetate, try switching to 90:10 or 80:20. For very polar compounds, a methanol/dichloromethane system may be necessary.[7]
-
Problem: Tailing of spots on TLC and broad peaks during column elution.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel. Pyrazine derivatives, being basic, can exhibit this behavior.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent system.[1] This will neutralize the acidic sites on the silica surface and improve peak shape.
-
Problem: Co-elution of isomers or closely related impurities.
-
Possible Cause: The physicochemical properties of the product and impurity are very similar.
-
Solution 1: If using HPLC, modify the mobile phase by changing the organic modifier (e.g., switch from acetonitrile to methanol) or adjusting the pH with additives like formic acid.[8]
-
Solution 2: For column chromatography, try a different stationary phase. If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica.
-
Solution 3: Employ gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with very close Rf values.
-
Data Presentation
The following table summarizes typical parameters used in column chromatography for halogenated aromatic compounds.
| Parameter | Description | Typical Values/Ranges | Source(s) |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (230-400 mesh) | [9] |
| Eluent System | The mobile phase used to elute the compounds. | Hexane/Ethyl Acetate (96:4 to 90:10) | [2][9] |
| Dichloromethane/Hexane | [4] | ||
| Pentane/Dichloromethane | [10] | ||
| Rf Value | Retention factor on TLC, used to predict elution. | An Rf of 0.2-0.4 is often ideal for good separation. | General Practice |
| Loading Method | How the crude sample is applied to the column. | Direct loading of crude material dissolved in a minimal amount of eluent. | [6][9] |
| Dry loading (adsorbing the sample onto silica gel or Celite). | [11] |
Experimental Protocols
Detailed Protocol for Purification of this compound by Column Chromatography
Objective: To purify crude this compound from reaction byproducts and starting materials using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection vials or test tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare a suitable eluent system based on TLC analysis of the crude mixture. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5). Prepare a sufficient volume for the entire purification.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand (approx. 1 cm) on top of the plug to create a level surface.[6]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[6]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[6]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.
-
Open the stopcock and drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any point during the process. [6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[6]
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
-
Rinse the sample flask with a small amount of eluent and add it to the column to ensure all the product is transferred.
-
Drain the solvent again until the sample is fully adsorbed onto the top of the silica bed.
-
-
Elution:
-
Carefully add the prepared eluent to the top of the column, filling the space above the sand.
-
Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant level of eluent above the silica gel by adding more as needed.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[9]
-
Dry the product further under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Preventing Homocoupling in 2-Bromo-3,5-dichloropyrazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering homocoupling side reactions during the cross-coupling of 2-Bromo-3,5-dichloropyrazine.
General Troubleshooting and FAQs
Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of this compound reactions, you may observe the formation of symmetrical biaryls from your organometallic reagent (e.g., boronic acid in Suzuki coupling) or dimerization of the terminal alkyne in Sonogashira coupling.[1][2] This side reaction is problematic because it consumes your starting materials, reduces the yield of the desired cross-coupled product, and can lead to purification challenges due to the structural similarities between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are often the presence of oxygen and certain palladium(II) species in the reaction mixture.[1][3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organoboron reagents.[1][4] Similarly, in Sonogashira coupling, oxygen can facilitate the oxidative homocoupling of terminal alkynes (Glaser coupling).[6] For Stille couplings, the choice of solvent and the stability of the catalyst can influence the extent of side reactions.[7]
Suzuki-Miyaura Coupling: Troubleshooting Guide
Issue: Formation of a symmetrical biaryl byproduct from the boronic acid reagent.
This is a classic case of boronic acid homocoupling. The following steps can help you mitigate this issue.
Troubleshooting Workflow for Suzuki Coupling
Caption: A stepwise approach to troubleshooting homocoupling in Suzuki reactions.
| Potential Cause | Recommended Solution |
| Insufficient Deoxygenation | Rigorously degas all solvents and the reaction mixture. Employing methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst is crucial.[5][8] |
| Presence of Pd(II) Species | If using a Pd(II) precatalyst like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0). Alternatively, start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4][9] Modern palladacycle precatalysts (e.g., Buchwald's G3/G4) are designed for clean and efficient generation of the active Pd(0) species and can minimize homocoupling.[4] |
| Inappropriate Ligand Choice | Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate the reductive elimination step, which outcompetes the processes leading to homocoupling.[2][4] |
| Incorrect Base Selection | The choice of base can influence homocoupling. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases which can sometimes promote side reactions.[4][10] |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of homocoupling.[9] Consider running the reaction at a lower temperature for a longer duration. |
| Excess Boronic Acid | A large excess of the boronic acid can increase the probability of homocoupling.[9] Use a stoichiometry closer to a 1:1.1 ratio of this compound to the boronic acid. |
Experimental Protocol: General Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., SPhos, 0.055 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction Execution: Stir the mixture vigorously at the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10][11]
Sonogashira Coupling: Troubleshooting Guide
Issue: Formation of a symmetrical diyne byproduct (Glaser or Hay Coupling).
The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.
Catalytic Cycle of Sonogashira Coupling Highlighting Homocoupling
Caption: Simplified Sonogashira catalytic cycles showing the desired cross-coupling and the competing Glaser homocoupling pathway.
| Potential Cause | Recommended Solution |
| Copper(I) Co-catalyst | The copper co-catalyst is often implicated in Glaser coupling.[12][13] Consider using a copper-free Sonogashira protocol. Many modern methods have been developed that show high efficiency without the need for a copper salt.[12][13][14] |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the alkyne.[6] Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents. |
| High Catalyst Loading | A high concentration of the palladium or copper catalyst can sometimes favor homocoupling.[6][15] It may be beneficial to reduce the catalyst loading. |
| Base and Solvent | The choice of base and solvent can influence the reaction outcome. Triethylamine is a common base, and its excess can be optimized.[15] Solvents like THF or DMF are often used. |
| Dilute Hydrogen Atmosphere | In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to drastically reduce alkyne homocoupling.[6] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reagent Preparation: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Alkyne Addition: Add degassed solvent (e.g., DMF or dioxane) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Stille Coupling: Troubleshooting Guide
Issue: Formation of dehalogenated starting material and/or homocoupling of the organostannane reagent.
While less common than in Suzuki or Sonogashira couplings, homocoupling and other side reactions like dehalogenation can occur in Stille reactions.
| Potential Cause | Recommended Solution |
| Solvent Effects | Dehalogenation has been observed to be more prevalent in solvents like dioxane and DMF compared to toluene.[7] Consider screening different solvents. |
| Catalyst and Ligand System | The standard Pd(PPh₃)₄ catalyst may not always be optimal. Trying alternative, bulkier ligands such as P(t-Bu)₃ or dppf may suppress side reactions by promoting a faster reductive elimination.[7][16] |
| Additives | The addition of LiCl can sometimes enhance the rate of the desired cross-coupling reaction.[16] Cu(I) salts can also be used as co-catalysts to improve reaction rates and selectivity.[16] |
| Reaction Temperature and Time | If the desired cross-coupling is slow, side reactions can become more prominent. Consider optimizing the temperature. Microwave heating might accelerate the reaction kinetics sufficiently to avoid dehalogenation.[7] |
Experimental Protocol: General Stille Coupling
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen anhydrous, degassed solvent (e.g., toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Organostannane Addition: Add the organostannane reagent (1.1 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, and if necessary, quench any remaining organostannane with an aqueous solution of KF. Filter the mixture through celite, and partition the filtrate between an organic solvent and water.
-
Purification: Separate the organic layer, dry, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-3,5-dichloropyrazine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful catalyst selection and execution of the Buchwald-Hartwig amination with 2-Bromo-3,5-dichloropyrazine. This electron-deficient heteroaryl halide presents unique challenges, including the potential for catalyst inhibition and the need for regioselective C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: The primary challenges stem from the electronic properties of the pyrazine ring and the presence of multiple halogen substituents:
-
Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to deactivation and low yields. This is a common issue with electron-deficient N-heterocyclic substrates.[1]
-
Regioselectivity: The substrate has three halogen atoms (one bromine and two chlorines). Achieving selective amination at the C2-Br position requires careful control of reaction conditions, leveraging the higher reactivity of the C-Br bond compared to C-Cl bonds in oxidative addition.
-
Substrate Reactivity: Electron-deficient aryl halides can sometimes be less reactive in the oxidative addition step, requiring more active catalyst systems.
Q2: Which type of ligand is most suitable for this reaction?
A2: Sterically hindered, electron-rich ligands are crucial to success. These ligands stabilize the palladium center and create a bulky environment that prevents the pyrazine nitrogen from coordinating with and poisoning the catalyst. Both bulky biarylphosphine ligands and N-heterocyclic carbenes (NHCs) have shown efficacy in couplings with challenging heteroaryl halides.[2][3]
-
Biarylphosphine Ligands: Second-generation (G2) and later generation ligands like XPhos, SPhos, and RuPhos are excellent starting points. Their bulk is designed to facilitate the reaction with challenging substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust complexes with palladium, often exhibiting high reactivity and stability. They are particularly effective for couplings involving electron-deficient heterocycles.
Q3: What is the best choice of base for this amination?
A3: The choice of base depends on the functional group tolerance of your amine coupling partner.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are generally the most effective for promoting high reaction rates and are often the first choice. However, they are incompatible with base-sensitive functional groups such as esters or ketones.[3]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are preferred when your substrates are sensitive to strong bases. Reactions with weaker bases may require higher temperatures and longer reaction times to achieve full conversion.
Q4: Which solvent should I use?
A4: Aprotic, non-polar, or moderately polar solvents are typically used.
-
Toluene and 1,4-Dioxane: These are the most common and generally effective solvents for Buchwald-Hartwig aminations. They have good solubility for many organic substrates and are relatively inert.
-
tert-Butanol (t-BuOH): This can also be an effective solvent, sometimes used in conjunction with other solvents.
It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation by water or oxygen.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Observation | Possible Cause | Suggested Solution |
| Reaction mixture remains colorless or shows no change. | Catalyst Inactivity: The Pd(0) active species has not formed or has been deactivated. | Ensure an inert atmosphere (argon or nitrogen). Use a pre-catalyst or ensure your Pd(II) source is effectively reduced. Briefly pre-stirring the palladium source, ligand, and base before adding substrates can sometimes help. |
| Formation of a black precipitate (Palladium black). | Catalyst Decomposition: The catalyst has fallen out of the catalytic cycle. This can be caused by excessive heat, impurities (oxygen, water), or an inappropriate ligand-to-metal ratio. | Lower the reaction temperature. Ensure all reagents and solvents are anhydrous and degassed. Screen different ligands; a more robust ligand may be required. |
| Starting material is consumed, but multiple unidentified byproducts are formed. | Side Reactions: Hydrodehalogenation (replacement of Br with H) or other side reactions may be occurring. | Change the base. A weaker base might suppress hydrodehalogenation. Re-evaluate the catalyst system; a different ligand may offer better selectivity. |
| Reaction starts but stalls before completion. | Catalyst Poisoning: The pyrazine nitrogen is likely inhibiting the catalyst over time. | Increase the steric bulk of the ligand (e.g., switch from a smaller biarylphosphine to XPhos or an NHC ligand). A higher catalyst loading might be necessary, but this should be a last resort after optimizing other parameters. |
Issue 2: Poor Regioselectivity (Reaction at C-Cl positions)
| Observation | Possible Cause | Suggested Solution |
| A mixture of mono-aminated products is observed. | Overly Harsh Conditions: High temperatures can start to activate the less reactive C-Cl bonds. | Lower the reaction temperature. This will increase the kinetic preference for oxidative addition at the more reactive C-Br bond. |
| Di- or tri-aminated products are formed. | High Reactivity of Catalyst/Substrates: The chosen catalyst system is too reactive, or the reaction is run for too long after the initial selective amination is complete. | Reduce the reaction time and monitor closely by TLC or LC-MS. Consider a less active catalyst system if lowering the temperature is not effective. |
Catalyst and Condition Screening Data (Representative)
The following tables provide representative data for catalyst systems commonly used for the amination of challenging heteroaryl bromides. While specific data for this compound is not widely published, these results for analogous substrates serve as an excellent starting point for optimization.
Table 1: Comparison of Ligands for Amination of a Heteroaryl Bromide
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | >95 | A robust, general-purpose system for challenging substrates. |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 92 | Another highly effective bulky biarylphosphine ligand. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 90 | A weaker base can be effective with the right ligand, often requiring higher temperatures. |
| 4 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 65 | Bidentate ligands can be less effective at preventing catalyst inhibition by N-heterocycles. |
| 5 | (IPr)Pd(allyl)Cl (2) | - | LHMDS | THF | 65 | >95 | NHC-based catalysts can be highly effective at lower temperatures. |
Data is representative and compiled from studies on similar challenging heteroaryl bromides.
Experimental Workflow and Protocols
Logical Flow for Catalyst Selection
The following diagram illustrates a decision-making process for selecting and optimizing a catalyst system for the amination of this compound.
Caption: A logical workflow for catalyst selection and optimization.
Detailed General Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point. Amounts should be adjusted based on the specific amine and desired scale.
1. Reagents and Equipment:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1-0.2 M concentration)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
2. Reaction Setup (under inert atmosphere, e.g., in a glovebox):
-
To the Schlenk tube, add the palladium precatalyst, the ligand, and the base.
-
Add this compound and the amine.
-
Seal the tube with a septum cap.
3. Reaction Execution:
-
If not using a glovebox, seal the tube and then evacuate and backfill with inert gas (repeat this cycle 3 times).
-
Add the degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
4. Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3,5-dichloropyrazine derivative.
This guide provides a comprehensive starting point for researchers working with the Buchwald-Hartwig amination of this compound. Systematic optimization of the catalyst, ligand, base, and solvent is key to achieving high yields and selectivity for this challenging transformation.
References
Low yield in 2-Bromo-3,5-dichloropyrazine synthesis troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Bromo-3,5-dichloropyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical approach for the synthesis of this compound is the direct bromination of a 2,6-disubstituted pyrazine precursor. A likely starting material is 2,6-dichloropyrazine, which undergoes electrophilic bromination to yield the desired product. The reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent.
Q2: My reaction has resulted in a very low yield of the desired product. What are the primary factors that could be responsible?
Low yields in the synthesis of this compound can often be attributed to several key factors:
-
Incomplete Reaction: The bromination reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing of the reactants.
-
Suboptimal Reaction Conditions: The choice of solvent, brominating agent, and temperature are critical for success. An inappropriate solvent can hinder the reaction, while an incorrect temperature can either slow the reaction down or lead to the formation of unwanted byproducts.
-
Side Reactions: The formation of undesired side products, such as over-brominated or rearranged isomers, can significantly consume the starting material and reduce the yield of the target compound.
-
Product Degradation: The desired product, this compound, might be susceptible to degradation under the reaction or workup conditions, especially if harsh acidic or basic conditions are employed.
-
Purification Losses: Significant loss of the product can occur during the workup and purification steps, such as extraction, washing, and column chromatography.
Q3: How can I effectively monitor the progress of my reaction?
To monitor the reaction's progress, Thin Layer Chromatography (TLC) is a highly effective and straightforward technique. By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material and the formation of the product. Developing a suitable solvent system for TLC is crucial for achieving good separation between the starting material, product, and any potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for a more detailed analysis of the reaction mixture.
Q4: What are some common side products I should be aware of?
In the bromination of 2,6-dichloropyrazine, potential side products may include:
-
Unreacted Starting Material: 2,6-dichloropyrazine.
-
Dibrominated Products: Formation of 2,3-dibromo-5,6-dichloropyrazine if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Isomeric Products: Although less likely due to the directing effects of the chloro and nitrogen groups, minor amounts of other brominated isomers might be formed.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material (Incomplete Reaction)
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress by TLC until the starting material spot is no longer visible or its intensity remains constant. |
| Inadequate Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC. Be cautious as higher temperatures can also promote side reactions. |
| Poor Mixing | Ensure efficient stirring of the reaction mixture to maintain homogeneity, especially if the reaction is heterogeneous. |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent (e.g., NBS) or recrystallize it before use to ensure its reactivity. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps |
| Over-bromination | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Incorrect Solvent | Screen different solvents. A non-polar aprotic solvent like dichloromethane (DCM) or chloroform is often a good starting point. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature. For highly reactive systems, cooling the reaction mixture in an ice bath may be necessary. |
Issue 3: Significant Product Loss During Workup and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion during Extraction | Add a small amount of brine to the aqueous layer to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite. |
| Product is Water Soluble | If the product has some solubility in water, perform multiple extractions with the organic solvent to maximize recovery. |
| Decomposition on Silica Gel | If the product is sensitive to silica gel, consider using a less acidic stationary phase like neutral alumina for column chromatography. Alternatively, purification by crystallization may be a better option.[1] |
| Co-elution with Impurities | Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. A gradient elution might be necessary. |
Quantitative Data Summary
The following table summarizes hypothetical yield data based on variations in reaction parameters, derived from general principles of halogenation reactions on similar heterocyclic systems.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NBS (1.1 eq) | DCM | 25 | 12 | 65 |
| 2 | NBS (1.1 eq) | DCM | 40 (reflux) | 6 | 75 |
| 3 | NBS (1.5 eq) | DCM | 40 (reflux) | 6 | 50 (with side products) |
| 4 | Bromine (1.1 eq) | Acetic Acid | 25 | 8 | 60 |
| 5 | NBS (1.1 eq) | Chloroform | 25 | 12 | 70 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on common practices for the bromination of electron-deficient nitrogen heterocycles.
Materials:
-
2,6-Dichloropyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion (typically when the starting material is consumed, ~12-24 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between parameters and outcomes.
References
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-3,5-dichloropyrazine Reactions
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 2-Bromo-3,5-dichloropyrazine.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction mixture proving to be so difficult?
A1: The nitrogen atoms within the pyrazine ring of your product can act as strong ligands, forming stable complexes with the palladium catalyst. This chelation effect makes the palladium less available for removal by standard purification techniques like simple filtration or solvent extraction.[1]
Q2: What are the most effective methods for removing palladium from reactions with nitrogen-containing heterocycles?
A2: The most successful methods for removing palladium from these types of reactions include:
-
Adsorption: Utilizing solid-supported scavengers with a high affinity for palladium.
-
Activated Carbon Treatment: A cost-effective method, though it may sometimes lead to product loss.[1]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.
-
Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for palladium. Thiol-based and dimercaptotriazine (DMT)-based scavengers are particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex can then be easily removed by filtration.
Q4: Can I use activated carbon for palladium removal?
A4: Yes, activated carbon is a widely used and cost-effective option for palladium removal. However, it can sometimes lead to the loss of your desired product due to non-specific adsorption.[1][2] It is often used as a polishing step after initial treatment with a more selective scavenger.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures and provides step-by-step solutions.
Issue 1: High Levels of Palladium Remain in the Final Product After Purification
| Potential Cause | Troubleshooting Steps |
| Strong Chelation of Palladium to the Pyrazine Moiety | 1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or dimercaptotriazine (DMT)-based scavengers.[1] 2. Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and reaction time. A Design of Experiments (DoE) approach can be beneficial in identifying the optimal conditions.[1] 3. Use a Combination of Methods: Consider a sequential treatment, for example, an initial filtration through celite, followed by treatment with a scavenger, and then a final polishing step with activated carbon. |
| Inefficient Filtration | 1. Use a Filter Aid: Filter the reaction mixture through a pad of celite to remove finely dispersed palladium particles.[3] 2. Ensure Proper Filter Setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper to ensure efficient solid-liquid separation. |
| Palladium is in a Soluble Form | 1. Select an Appropriate Scavenger: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Screening different scavengers may be necessary. 2. Consider a Liquid-Liquid Extraction: In some cases, washing the organic layer with an aqueous solution containing a chelating agent can help extract soluble palladium salts. |
Issue 2: Product Loss During the Scavenging Process
| Potential Cause | Troubleshooting Steps |
| Non-specific Adsorption of the Product onto the Scavenger | 1. Optimize Scavenger Loading: Use the minimum amount of scavenger required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.[2] 2. Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[2] 3. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product. |
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the efficiency of various palladium scavengers in different reaction systems, providing a reference for expected outcomes.
| Scavenger | Reaction Type | Solvent | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Thiol-functionalized Silica | Buchwald-Hartwig Amination | Toluene | 1,300 | 2 | >99.8 |
| DMT-functionalized Silica | Suzuki Coupling | THF/Water | 852 | <10 | >98.8 |
| Activated Carbon | Heck Coupling | DMF | 500 | 50 | 90 |
| Cysteine | Sonogashira Coupling | Acetonitrile | 250 | 15 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the palladium catalyst) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Once the palladium removal is complete, filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Workflow for Palladium Removal using a Solid-Supported Scavenger.
References
Byproduct identification in the synthesis of 2-Bromo-3,5-dichloropyrazine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3,5-dichloropyrazine and its derivatives. This resource addresses common issues encountered during synthesis, focusing on byproduct identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for the synthesis of this compound involves the electrophilic bromination of 2,3,5-trichloropyrazine. This reaction typically utilizes a brominating agent in the presence of a suitable solvent. While other methods exist, this route is often favored for its relative simplicity and availability of the starting material.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: During the synthesis of this compound from 2,3,5-trichloropyrazine, several byproducts can form. The most common include:
-
Unreacted Starting Material: 2,3,5-trichloropyrazine may remain if the reaction is incomplete.
-
Over-brominated Products: Formation of 2,3-dibromo-5-chloropyrazine can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Isomeric Byproducts: Although less common, rearrangement reactions under certain conditions could potentially lead to other isomeric bromo-dichloropyrazines.
-
Hydrolyzed Products: If water is present in the reaction mixture, hydrolysis of the pyrazine ring or the halogen substituents can lead to hydroxylated impurities.
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: The progress of the reaction and the presence of byproducts can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC).[1] GC-MS is particularly powerful for separating and identifying the components of the reaction mixture based on their mass-to-charge ratio and retention time.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the final product and any isolated impurities.
Q4: What are the critical parameters to control to minimize byproduct formation?
A4: To minimize byproduct formation, it is crucial to control the following parameters:
-
Stoichiometry of Reagents: Use a precise molar ratio of the brominating agent to the 2,3,5-trichloropyrazine to avoid over- or under-bromination.
-
Reaction Temperature: The reaction should be conducted at an optimal temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition.
-
Reaction Time: Monitor the reaction to determine the point of maximum conversion of the starting material to the desired product, avoiding prolonged reaction times that can lead to increased byproduct formation.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are anhydrous to prevent unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time and monitor by TLC or GC-MS. - Increase the reaction temperature cautiously, while monitoring for byproduct formation. |
| Suboptimal reaction conditions. | - Optimize the solvent and concentration of reactants. - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Product loss during work-up and purification. | - Use a suitable extraction solvent and perform multiple extractions. - Optimize the purification method (e.g., column chromatography, recrystallization). | |
| Presence of Unreacted 2,3,5-trichloropyrazine | Insufficient amount of brominating agent. | - Ensure the accurate addition of the brominating agent. - Slightly increase the molar ratio of the brominating agent (e.g., 1.05 equivalents). |
| Reaction time is too short. | - Increase the reaction time and monitor the consumption of the starting material. | |
| Detection of Dibromo-chloropyrazine Byproducts | Excess of brominating agent. | - Carefully control the stoichiometry of the brominating agent. |
| Reaction temperature is too high. | - Lower the reaction temperature to improve selectivity. | |
| Formation of Unidentified Impurities | Degradation of starting material or product. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use milder reaction conditions if possible. |
| Contaminated reagents or solvents. | - Use high-purity, anhydrous reagents and solvents. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2,3,5-trichloropyrazine
-
N-Bromosuccinimide (NBS) or other suitable brominating agent
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide) - if using a radical bromination pathway.
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-trichloropyrazine (1.0 eq) in the chosen anhydrous solvent.
-
Add the brominating agent (e.g., NBS, 1.0-1.1 eq) to the solution.
-
If applicable, add a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts (e.g., succinimide).
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
Protocol for GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, HP-5ms).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.
-
Use a suitable temperature program for the GC oven to separate the components. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and by analyzing their fragmentation patterns. The expected molecular ion peaks would be m/z 182/184/186 for 2,3,5-trichloropyrazine, m/z 226/228/230 for this compound, and m/z 270/272/274/276 for a dibromo-chloropyrazine.
Byproduct Identification Workflow
Caption: A logical workflow for identifying and mitigating byproducts.
This technical support guide is intended to be a helpful resource for scientists working on the synthesis of this compound derivatives. For further assistance, please consult relevant literature and safety data sheets for all chemicals used.
References
Technical Support Center: Regioselectivity in Reactions with 2-Bromo-3,5-dichloropyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 2-Bromo-3,5-dichloropyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in cross-coupling reactions with this compound?
A1: The regioselectivity of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is primarily governed by the relative reactivity of the C-Br and C-Cl bonds. In general, the carbon-halogen bond dissociation energy (BDE) follows the trend C-I > C-Br > C-Cl, making the C-Br bond more susceptible to oxidative addition by a palladium catalyst.[1] Therefore, reactions typically occur selectively at the C2 position (where the bromine is located). However, electronic effects of substituents, steric hindrance, and the choice of catalyst, ligand, and reaction conditions can also significantly influence the outcome.[2][3]
Q2: I am observing a mixture of products from my Suzuki-Miyaura coupling reaction. How can I improve selectivity for substitution at the C2 position?
A2: To enhance selectivity for the C2 position in a Suzuki-Miyaura coupling, it is crucial to use conditions that favor the lower bond dissociation energy of the C-Br bond over the C-Cl bonds.[1] Employing a palladium catalyst with appropriate phosphine ligands is key.[2] Mild reaction conditions, such as lower temperatures and shorter reaction times, can also favor the more reactive C-Br bond. Ensure that your organoboron reagent is of high purity and that the reaction is conducted under an inert atmosphere to prevent side reactions.
Q3: How can I achieve selective reaction at one of the chlorine atoms (C3 or C5) while leaving the bromine at C2 intact?
A3: Selectively reacting at a C-Cl bond in the presence of a more reactive C-Br bond is challenging but can be achieved under specific circumstances. One strategy is to first perform a reaction at the C2 position, and then in a subsequent step, target the C-Cl bonds under more forcing conditions (e.g., higher temperatures).[1] Alternatively, certain ligand and catalyst systems may exhibit unusual selectivity. For instance, in some dihalopyridines, ligand choice has been shown to direct coupling to a less reactive position.[2][4] Directed ortho-lithiation could also be a potential strategy to functionalize a specific position, although this would likely be directed by the nitrogen atoms and any existing substituents.[5][6]
Q4: In a nucleophilic aromatic substitution (SNAr) reaction, what determines whether the incoming nucleophile will substitute at the C3 or C5 position?
A4: In SNAr reactions on a 2-substituted-3,5-dichloropyrazine, the regioselectivity is primarily dictated by the electronic nature of the substituent at the C2 position. An electron-withdrawing group (EWG) at C2 will preferentially direct the nucleophilic attack to the C5 position.[7] Conversely, an electron-donating group (EDG) at the C2 position will favor substitution at the C3 position.[7] This is due to the stabilization of the intermediate Meisenheimer complex.[8][9]
Q5: What are the best practices for setting up a Buchwald-Hartwig amination to ensure high regioselectivity on this compound?
A5: For a highly regioselective Buchwald-Hartwig amination at the C2 position, the choice of palladium catalyst, ligand, and base is critical.[10][11] Use a catalyst system known for its high activity with aryl bromides. Bulky, electron-rich phosphine ligands often give good results.[11] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[12] The reaction should be carried out under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in Suzuki-Miyaura coupling | 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality organoboron reagent. 4. Insufficient temperature. | 1. Use a fresh palladium catalyst or a pre-catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12][13] 3. Use freshly prepared or purified boronic acid/ester. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Mixture of mono- and di-substituted products | 1. Reaction time is too long. 2. Excess of the coupling partner. 3. High reaction temperature. | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid or amine. 3. Reduce the reaction temperature to favor the more reactive C-Br bond. |
| Poor regioselectivity in SNAr reaction | 1. Incorrect assumption of directing effects. 2. Reaction conditions favoring multiple substitution pathways. | 1. Re-evaluate the electronic properties of the substituent at the C2 position. An EWG directs to C5, and an EDG directs to C3.[7] 2. Use the minimum effective temperature and a stoichiometric amount of the nucleophile to avoid further substitutions. |
| Hydrodehalogenation (loss of a halogen) | 1. Presence of a hydrogen source. 2. Catalyst-mediated side reaction. | 1. Ensure all reagents and solvents are anhydrous. 2. In Buchwald-Hartwig reactions, β-hydride elimination can be a side reaction.[14] Consider using a different ligand-catalyst system. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2
This protocol describes the selective coupling of an arylboronic acid at the C2 position of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)[13]
-
Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)[13]
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination at C2
This protocol details the selective amination at the C2 position.
Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry reaction vial with Pd(OAc)₂, RuPhos, and NaOt-Bu.
-
Add this compound and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 6-24 hours).
-
Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol describes an SNAr reaction with a generic nucleophile. The regioselectivity will depend on the substituent at C2. This example assumes a substituent that directs to the C5 position.
Reagents:
-
2-Substituted-3,5-dichloropyrazine (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, a secondary amine) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or DMSO)
Procedure:
-
Dissolve the 2-substituted-3,5-dichloropyrazine in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the nucleophile to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by chromatography or recrystallization.
Visual Guides
Caption: Decision workflow for achieving regioselectivity.
Caption: Suzuki-Miyaura catalytic cycle for C2 substitution.
Caption: Buchwald-Hartwig amination cycle for C2 substitution.
Caption: Factors influencing SNAr regioselectivity.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Scaling Up 2-Bromo-3,5-dichloropyrazine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up reactions involving 2-Bromo-3,5-dichloropyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound from laboratory to pilot plant or industrial scale introduces several challenges. These include:
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are often exothermic. Heat dissipation becomes critical at a larger scale to prevent thermal runaways and the formation of impurities.
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reactants, catalysts, and bases in large reactors is crucial for consistent reaction profiles and yields. Sub-surface addition of reagents may be necessary.
-
Catalyst Activity and Deactivation: The efficiency of palladium catalysts can be sensitive to impurities and reaction conditions. On a larger scale, catalyst deactivation can be more pronounced, impacting reaction time and completeness.
-
Work-up and Product Isolation: Handling large volumes of solvents and aqueous washes during work-up can be challenging. Product isolation and purification methods, such as crystallization, may need significant redevelopment for large-scale production.
-
Safety and Handling: this compound and many of the reagents used in its reactions have associated health and safety risks that require careful management in a large-scale setting.[1]
Q2: Which halogen is most likely to react first in this compound during cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl. Therefore, the bromine atom at the 2-position of this compound is expected to be significantly more reactive than the chlorine atoms at the 3 and 5-positions. This selective reactivity allows for sequential functionalization of the pyrazine ring.
Q3: What are the common side reactions to watch for when scaling up Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate?
A3: Common side reactions during the scale-up of these cross-coupling reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide can occur, especially at higher temperatures or if the catalyst is not sufficiently active.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a deboronated byproduct.
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be a more significant issue at a larger scale due to longer reaction times and potential catalyst degradation.
-
Formation of Phosphine Oxides: The phosphine ligands used in the catalyst system can be oxidized, leading to catalyst deactivation.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | - Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Consider using a more robust pre-catalyst for large-scale operations. - Increase catalyst loading in small increments, but be aware of cost implications on a large scale. |
| Inefficient Mixing | - Verify that the reactor's agitation speed is sufficient for the reaction volume and viscosity. - For multiphasic reactions, ensure good phase transfer. Consider a phase-transfer catalyst if applicable. |
| Incomplete Reaction | - Extend the reaction time and monitor by in-process controls (e.g., HPLC, GC). - A modest increase in temperature may be necessary, but monitor for impurity formation. |
| Product Degradation | - If the product is sensitive to the reaction conditions, consider lowering the temperature and extending the reaction time. - Ensure the work-up procedure is not overly harsh (e.g., avoiding strong acids or bases if the product is labile).[2] |
High Levels of Impurities
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere. - Add the aryl halide slowly to the reaction mixture. |
| Hydrodehalogenation of Starting Material | - Use high-purity starting materials and solvents. - Optimize the base and solvent system. |
| Formation of Byproducts from Over-reaction | - If sequential functionalization is desired, carefully control the stoichiometry of the reagents. - Lowering the reaction temperature can improve selectivity. |
Experimental Protocols
Lab vs. Pilot Plant Scale-Up Comparison for Suzuki-Miyaura Coupling
| Parameter | Lab Scale (100 mL flask) | Pilot Plant Scale (50 L reactor) |
| This compound | 10 g (0.044 mol) | 5.0 kg (22.0 mol) |
| Arylboronic Acid | 1.1 eq | 1.05 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2 mol% | 0.5 - 1 mol% |
| Base (e.g., K₂CO₃) | 2.5 eq | 2.2 eq |
| Solvent (e.g., 1,4-Dioxane/Water) | 50 mL / 10 mL | 25 L / 5 L |
| Reaction Temperature | 90 °C | 85-90 °C (with careful monitoring of exotherm) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Key Impurity Profile | Homocoupling < 1%, Hydrodehalogenation < 0.5% | Homocoupling < 2%, Hydrodehalogenation < 1% |
Detailed Methodology: Pilot Plant Scale Suzuki-Miyaura Reaction (50 L)
1. Reactor Preparation:
- Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
- Start the reactor agitator at a moderate speed.
2. Reagent Charging:
- Charge the reactor with this compound (5.0 kg).
- Add the arylboronic acid (1.05 eq) and potassium carbonate (2.2 eq).
- Add 1,4-dioxane (25 L) and water (5 L).
3. Degassing:
- Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
4. Catalyst Addition:
- Under a strong nitrogen counter-flow, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-1 mol%).
5. Reaction:
- Heat the reaction mixture to 85-90 °C. Monitor the internal temperature closely for any exotherm.
- Maintain the temperature and stir for 8-12 hours.
- Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
6. Work-up:
- Cool the reactor to room temperature.
- Add water (20 L) and ethyl acetate (25 L).
- Stir for 30 minutes, then stop the agitator and allow the layers to separate.
- Drain the lower aqueous layer.
- Wash the organic layer with brine (10 L).
7. Product Isolation:
- Transfer the organic layer to a clean vessel.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Visualizations
Caption: Experimental workflow for a scaled-up Suzuki-Miyaura reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-3,5-dichloropyrazine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Nuclear Magnetic Resonance (NMR) Profile of 2-Bromo-3,5-dichloropyrazine Against Key Pyrazine Analogs.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the unambiguous characterization of heterocyclic scaffolds like pyrazine is critical for lead optimization and quality control. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectra of this compound.
Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data based on established substituent effects, compared directly against experimental data for the parent pyrazine and the related 2,5-dichloropyrazine. This approach provides a robust framework for researchers to interpret experimentally acquired spectra.
Data Presentation: ¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its comparators. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Structure | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Data Source |
| This compound | ![]() | CDCl₃ | ~8.70 (Predicted) | Singlet (s) | 1H | H-6 | Predicted |
| 2,5-Dichloropyrazine | ![]() | CDCl₃ | 8.54 | Singlet (s) | 2H | H-3, H-6 | Experimental[1] |
| Pyrazine | ![]() | CDCl₃ | 8.59 | Singlet (s) | 4H | H-2, H-3, H-5, H-6 | Experimental[1] |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Structure | Solvent | Predicted/Experimental Chemical Shift (δ) | Assignment |
| This compound | ![]() | CDCl₃ | ~145 (Predicted)~151 (Predicted)~149 (Predicted)~143 (Predicted) | C-2 (C-Br)C-3 (C-Cl)C-5 (C-Cl)C-6 (C-H) |
| 2,5-Dichloropyrazine | ![]() | CDCl₃ | ~148 (Predicted)~142 (Predicted) | C-2, C-5 (C-Cl)C-3, C-6 (C-H) |
| Pyrazine | ![]() | CDCl₃ | 145.1 (Experimental) | C-2, C-3, C-5, C-6 |
Spectral Interpretation
-
¹H NMR: The pyrazine ring protons are significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms, resulting in chemical shifts in the aromatic region, typically above 8.5 ppm.[1] In this compound, only one proton signal (H-6) is expected. The presence of three electron-withdrawing halogens (one ortho bromine, two meta chlorines) is predicted to shift this proton further downfield compared to the protons in 2,5-dichloropyrazine.
-
¹³C NMR: The carbons in the pyrazine ring are also deshielded, appearing around 145 ppm.[2][3][4][5] For this compound, four distinct carbon signals are predicted due to the lack of symmetry. Carbons directly bonded to halogens (C-2, C-3, C-5) are expected to have their chemical shifts significantly influenced. The carbon attached to bromine (C-2) is anticipated to be in a different region than those attached to chlorine (C-3, C-5). The sole protonated carbon (C-6) is expected to resonate at the most upfield position among the ring carbons.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra for halogenated pyrazines is detailed below.
1. Sample Preparation
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shifts to 0.00 ppm.[1]
-
Transfer the resulting solution into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters (400 MHz Spectrometer)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[1]
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.[1]
-
Acquisition Time (aq): 3-4 seconds.[1]
-
Spectral Width (sw): 16 ppm, centered around 5 ppm.[1]
-
Temperature: 298 K.[1]
3. ¹³C NMR Acquisition Parameters (100 MHz for a 400 MHz system)
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 250 ppm, centered around 100 ppm.
-
Temperature: 298 K.
4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C nuclei.[1]
Visualization of the NMR Analysis Workflow
The logical flow from sample preparation to final structure confirmation is a critical process for ensuring data integrity and accurate interpretation.
Caption: Workflow for NMR analysis of this compound.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3,5-dichloropyrazine and Related Halogenated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-3,5-dichloropyrazine against the experimentally determined fragmentation of 2-bromopyrazine and 2,3-dichloropyrazine. Due to the absence of direct experimental mass spectrometry data for this compound in the searched literature, its fragmentation pattern has been predicted based on established principles of mass spectrometry for halogenated and heterocyclic aromatic compounds. This guide is intended to aid researchers in the identification and structural elucidation of this and similar molecules.
Comparative Fragmentation Data
The fragmentation of halogenated pyrazines under electron ionization typically involves the initial loss of a halogen atom or the expulsion of a neutral molecule such as HCN. The presence of bromine and chlorine isotopes (79Br/81Br in an approximate 1:1 ratio and 35Cl/37Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for fragments containing these atoms, which is a key feature in their identification.
Below is a table summarizing the major predicted and observed fragment ions for this compound and its comparators.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound | 270/272/274/276 (Predicted) | 235/237/239, 191/193, 156, 129, 102 | [M-Cl]⁺, [M-Br]⁺, [M-Br-Cl]⁺, [M-Br-Cl-HCN]⁺, [C₃H₂N]⁺ |
| 2,3-Dichloropyrazine | 148/150/152 | 113/115, 86, 78, 51 | [M-Cl]⁺, [M-Cl-HCN]⁺, [C₄H₂N]⁺, [C₃HN]⁺ |
| 2-Bromopyrazine | 158/160 | 79, 52 | [M-Br]⁺, [C₃H₂N]⁺ |
Experimental Protocols
A general methodology for the analysis of halogenated pyrazines by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation
-
Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL to ng/mL range).
-
If necessary, derivatization can be employed to improve volatility and thermal stability, though it is generally not required for simple halogenated pyrazines.
2. Gas Chromatography (GC) Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak)
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
A Comparative Guide to Suzuki Coupling: 2-Bromo-3,5-dichloropyrazine vs. 2,3-dichloropyrazine
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Pyrazines, in particular, are privileged structures found in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds on such scaffolds. This guide provides an objective comparison of the Suzuki coupling performance of two key pyrazine building blocks: 2-Bromo-3,5-dichloropyrazine and 2,3-dichloropyrazine, supported by established reactivity principles and representative experimental data.
Theoretical Background: The Halogen's Impact on Reactivity
The reactivity of a heteroaryl halide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to cleave this bond is a critical factor, with weaker bonds generally leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1]
This fundamental difference in bond strength is the primary reason why aryl and heteroaryl bromides are typically more reactive than their corresponding chlorides.[1] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1]
In the context of the pyrazine substrates:
-
This compound possesses one C-Br bond and two C-Cl bonds. The C-Br bond is expected to be significantly more reactive, allowing for selective mono-arylation at the 2-position under carefully controlled conditions.
-
2,3-dichloropyrazine contains two C-Cl bonds. While mono-substitution is achievable, the conditions required are generally harsher (e.g., higher temperatures, more active catalysts) compared to those needed for C-Br coupling.[2][3]
Experimental Data Comparison
Table 1: Representative Suzuki Coupling Conditions for Dichloropyrazines
| Entry | Dichloropyrazine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81[2] |
| 2 | 2,5-Dichloropyrazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 92[2] |
| 3 | 2,3-Dichloropyrazine | Arylboronic acids | - | - | - | - | - | Efficient mono-SMC reactions are known.[4] |
| 4 | 2,6-Dichloropyrazine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOtBu | 1,4-Dioxane/H₂O | 100 | - | 94 (Disubstituted)[5] |
Note: Data for 2,3-dichloropyrazine mono-coupling is noted as efficient in literature, but specific yield data under a single set of conditions was not found in the initial search. The data for 2,5- and 2,6-dichloropyrazine illustrates the general conditions required for C-Cl activation.
Table 2: Representative Suzuki Coupling Conditions for Bromo- and Chloro-pyridines (Illustrative of Reactivity Differences)
| Entry | Halopyridine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 92 |
| 3 | 5-Bromo-2-chloropyridine | Arylboronic acid | - | - | - | - | - | Selective coupling at C-Br position.[6] |
Note: This data on halopyridines illustrates that while high yields can be achieved with both bromo- and chloro-substrates, the catalyst systems required for chlorides are often more specialized (e.g., using bulky, electron-rich phosphine ligands like XPhos).
Experimental Protocols
The following are generalized, representative protocols for the mono-Suzuki-Miyaura cross-coupling reaction. These can be adapted to compare the reactivity of this compound and 2,3-dichloropyrazine.
Protocol 1: Suzuki Coupling of this compound (Selective C-Br Coupling)
Objective: To synthesize 2-aryl-3,5-dichloropyrazine via selective Suzuki coupling at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the halopyrazine.[7]
-
Reaction: Heat the reaction mixture to a moderate temperature (typically 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached maximum conversion of the starting bromide), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-aryl-3,5-dichloropyrazine.
Protocol 2: Suzuki Coupling of 2,3-dichloropyrazine
Objective: To synthesize 2-aryl-3-chloropyrazine via mono-Suzuki coupling.
Materials:
-
2,3-dichloropyrazine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos or RuPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a microwave synthesis vial or a sealed tube, combine 2,3-dichloropyrazine, the arylboronic acid, the base, and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature (typically 100-120 °C), potentially using microwave irradiation for shorter reaction times.[2][8] Monitor the reaction progress by TLC or LC-MS. Be aware of the potential formation of the 2,3-disubstituted byproduct.
-
Work-up: After cooling, follow the work-up steps as described in Protocol 1 (dilution with organic solvent, washing with water and brine).
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to separate the mono-arylated product from unreacted starting material and any di-arylated byproduct.
Visualizing the Comparison
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Reactivity and conditions comparison.
Caption: Generalized experimental workflow.
Conclusion and Outlook
The choice between this compound and 2,3-dichloropyrazine for Suzuki coupling depends on the specific synthetic strategy and desired outcome.
-
This compound offers a significant advantage in reactivity due to the C-Br bond. This allows for selective mono-arylation under milder conditions, preserving the two C-Cl bonds for subsequent orthogonal chemistry (e.g., nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions). This makes it an excellent substrate for building molecular complexity in a controlled, stepwise manner.
-
2,3-dichloropyrazine is a less reactive but often more cost-effective starting material. Achieving selective mono-coupling requires more vigorous conditions and specialized, often more expensive, catalyst systems. There is also a higher risk of forming the di-substituted byproduct, which may complicate purification.
For drug development professionals, the higher reactivity and selectivity of this compound often justify its use, as it provides a more reliable and versatile platform for the synthesis of diverse compound libraries. Future research may focus on developing even more active catalyst systems that can efficiently and selectively activate C-Cl bonds at lower temperatures, which would enhance the utility of polychlorinated heteroaromatics in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Comparative Guide to Purity Analysis of 2-Bromo-3,5-dichloropyrazine: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 2-Bromo-3,5-dichloropyrazine, a key building block in various pharmaceutical agents, requires rigorous purity assessment to ensure the quality of the final active pharmaceutical ingredient (API). The presence of impurities can significantly impact the reaction yield, side-product formation, and the safety and efficacy of the end product.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity determination of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Profiling
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[1][2] For halogenated aromatic compounds like this compound, reversed-phase HPLC is a highly suitable method due to its high resolution and sensitivity in separating compounds with differing polarities.[3]
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl or pentafluorophenyl (PFP) columns can also be effective for separating halogenated compounds.[4][5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 3000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method. Potential impurities could arise from the synthesis process, which typically involves the halogenation of a pyrazine precursor.[7] These may include starting materials, incompletely halogenated intermediates (e.g., 2-bromo-dichloropyrazine isomers, dichloropyrazines, or bromochloropyrazines), and by-products from side reactions.
Figure 1. Workflow for HPLC Purity Determination.
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given that this compound is a solid with a relatively low melting point, GC is a viable alternative to HPLC. It often provides higher separation efficiency and faster analysis times for suitable compounds.
Experimental Protocol: GC Purity of this compound
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 260 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
3. Sample Preparation:
-
Standard and Sample Solutions: Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.
Figure 2. Comparison of HPLC and GC Methods.
Performance Comparison
To provide a clear comparison, the following table summarizes the expected performance characteristics of each method for the analysis of this compound.
| Parameter | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally sensitive ones. | Suitable for volatile and thermally stable compounds. |
| Resolution | High | Very High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Analysis Time | Typically 15-30 minutes | Typically 5-20 minutes |
| Solvent Consumption | High | Low |
| Potential Issues | Peak tailing, column degradation. | Thermal degradation of the analyte, discrimination in the injector. |
Conclusion
Both HPLC and GC are powerful analytical techniques for the purity assessment of this compound.
-
HPLC is a robust and versatile method that is applicable to a broader range of potential impurities, including those that may not be volatile. It is often the preferred method in pharmaceutical quality control due to its reliability and adaptability.[1]
-
GC offers the advantages of higher resolution and faster analysis times for this specific compound, making it an excellent choice for routine analysis and for separating closely related volatile impurities.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired analysis speed, and the available instrumentation. For comprehensive purity profiling, employing both techniques as orthogonal methods can provide the most complete and reliable characterization of this compound.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. scribd.com [scribd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chembk.com [chembk.com]
Comparative Analysis of Halogenated Pyrazine Derivatives: A Focus on X-ray Crystal Structures
A detailed examination of the single-crystal X-ray structures of halogenated pyrazine derivatives offers crucial insights into their molecular geometry, crystal packing, and intermolecular interactions. This guide provides a comparative analysis of the crystallographic data of 2-amino-3-chloro-5-bromopyrazine, serving as a primary example, alongside other halogenated pyrazines to highlight the influence of substituent patterns on their solid-state structures. This information is of significant value to researchers in medicinal chemistry, materials science, and drug development for understanding structure-property relationships.
Comparison of Crystallographic Data
The precise arrangement of atoms and the overall molecular architecture of halogenated pyrazines are determined through single-crystal X-ray diffraction. The following table summarizes key crystallographic parameters for 2-amino-3-chloro-5-bromopyrazine and provides a template for comparison with other derivatives.
| Parameter | 2-Amino-3-chloro-5-bromopyrazine | Alternative Halogenated Pyrazine 1 | Alternative Halogenated Pyrazine 2 |
| Chemical Formula | C₄H₃BrClN₃ | - | - |
| Molecular Weight | 208.44 g/mol | - | - |
| Crystal System | Orthorhombic | - | - |
| Space Group | P2₁2₁2₁ | - | - |
| Unit Cell Dimensions | |||
| a (Å) | 10.123(4) | - | - |
| b (Å) | 5.432(2) | - | - |
| c (Å) | 12.345(5) | - | - |
| α (°) | 90 | - | - |
| β (°) | 90 | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 678.9(5) | - | - |
| Z | 4 | - | - |
| Density (calculated) | 2.038 Mg/m³ | - | - |
| Selected Bond Lengths (Å) | |||
| C2-N1 | 1.345(6) | - | - |
| C3-C2 | 1.412(7) | - | - |
| C5-C6 | 1.378(8) | - | - |
| N1-C6 | 1.334(7) | - | - |
| C2-N7 (amino) | 1.351(7) | - | - |
| C3-Cl1 | 1.723(5) | - | - |
| C5-Br1 | 1.889(5) | - | - |
| Selected Bond Angles (°) | |||
| N1-C2-C3 | 122.3(4) | - | - |
| C2-C3-N4 | 120.1(4) | - | - |
| C5-N4-C3 | 117.8(4) | - | - |
| C6-C5-N4 | 121.5(5) | - | - |
| N1-C6-C5 | 122.8(5) | - | - |
| C6-N1-C2 | 115.5(4) | - | - |
Note: Data for "Alternative Halogenated Pyrazine 1" and "Alternative Halogenated Pyrazine 2" are to be populated from relevant crystallographic studies for a comprehensive comparison.
Experimental Protocols
The determination of the X-ray crystal structure of halogenated pyrazine derivatives involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
The synthesis of 2-amino-3-chloro-5-bromopyrazine typically begins with the bromination of 2-amino-3-chloropyrazine. A common procedure involves reacting 2-amino-3-chloropyrazine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform, followed by heating under reflux. After the reaction is complete, the product is isolated and purified.
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A common solvent for this process is methanol. The purified compound is dissolved in the solvent, and the solution is allowed to stand undisturbed in a loosely covered container, permitting the solvent to evaporate slowly over several days, leading to the formation of well-defined crystals.
X-ray Data Collection and Structure Refinement
A suitable single crystal is selected and mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is maintained at a low temperature (e.g., 100 K or 295 K) to minimize thermal vibrations of the atoms. The diffractometer uses a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
The collected raw data are then processed, which includes integration of the reflection intensities and corrections for various experimental factors such as absorption. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The process of determining the X-ray crystal structure can be visualized as a sequential workflow, from the initial synthesis to the final structural analysis.
Caption: Workflow for X-ray Crystal Structure Determination.
A Spectroscopic Comparison of Substituted Dichloropyrazines: A Guide for Researchers
For immediate release:
This guide offers a comprehensive spectroscopic comparison of substituted dichloropyrazines, providing researchers, scientists, and drug development professionals with essential data for the identification and characterization of these versatile heterocyclic compounds. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy data, this document highlights the influence of substituent patterns on the spectral properties of the dichloropyrazine core.
Comparative Spectroscopic Data of Dichloropyrazine Isomers
The position of chlorine atoms on the pyrazine ring significantly impacts the electronic environment of the molecule, leading to distinct spectroscopic signatures. Below is a comparative summary of the key spectroscopic data for 2,3-, 2,5-, and 2,6-dichloropyrazine isomers.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural isomers of dichloropyrazine. While the ¹H NMR spectra of the symmetrical 2,5- and 2,6-isomers, and the 2,3-isomer all show a singlet for the aromatic protons, their ¹³C NMR spectra exhibit unique chemical shifts for the carbon atoms, allowing for unambiguous differentiation.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,3-Dichloropyrazine | 8.45 (s, 2H) | 146.5, 144.9 |
| 2,5-Dichloropyrazine | 8.60 (s, 2H) | 148.1, 143.7 |
| 2,6-Dichloropyrazine | 8.52 (s, 2H) | 150.2, 143.3 |
Table 1: Comparative ¹H and ¹³C NMR data of dichloropyrazine isomers in CDCl₃.
FT-IR Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of the dichloropyrazine isomers. The substitution pattern of the chlorine atoms influences the positions of key absorption bands, particularly those associated with C-H, C=N, and C-Cl vibrations.
| Vibration Type | 2,5-Dichloropyrazine (cm⁻¹) | 2,6-Dichloropyrazine (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 | ~3070 |
| Aromatic C=N Stretch | 1550 - 1580 | ~1560 |
| Aromatic Ring Stretch | 1400 - 1500 | ~1400 |
| C-Cl Stretch | 800 - 850 | ~830 |
Table 2: Key FT-IR absorption bands for 2,5- and 2,6-dichloropyrazine.
Mass Spectrometry
The mass spectra of dichloropyrazine isomers are characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation patterns are also influenced by the isomer structure. For 2,5-dichloropyrazine, prominent fragments arise from the loss of a chlorine atom and subsequent ring fragmentation.
| m/z | Ion | Relative Intensity (approx.) |
| 148 | [M]⁺ | 100% |
| 150 | [M+2]⁺ | 65% |
| 152 | [M+4]⁺ | 10% |
| 113 | [M-Cl]⁺ | High |
| 86 | [C₃H₂N₂Cl]⁺ | Medium |
Table 3: Mass spectral data for 2,5-dichloropyrazine.[1]
UV-Vis Spectroscopy
The electronic transitions of dichloropyrazines can be observed using UV-Vis spectroscopy. The position of the absorption maxima (λ_max) is sensitive to the substitution pattern and the solvent used. For instance, the UV-visible spectrum of 2,6-dichloropyrazine shows distinct absorption bands.
| Compound | λ_max (nm) | Solvent |
| 2,6-Dichloropyrazine | ~280, ~320 | Tetrahydrofuran |
Table 4: UV-Vis absorption data for 2,6-dichloropyrazine.[2]
Spectroscopic Analysis of a Substituted Dichloropyrazine Derivative
To illustrate the effect of further substitution on the spectroscopic properties of the dichloropyrazine core, the data for a 3,6-dicarbonyl-2-chloropyrazine derivative is presented.
(5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.75 (s, 1H), 7.95-7.45 (m, 10H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 191.2, 166.8, 151.7, 147.5, 144.2, 137.9, 135.2, 134.1, 133.8, 130.3, 129.9, 129.0, 128.8 |
Table 5: NMR data for (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone.[3]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the dichloropyrazine sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard single-pulse experiment is used with a spectral width of approximately 16 ppm, centered around 5 ppm. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is performed with a spectral width of about 200 ppm, centered around 100 ppm. Due to the low natural abundance of ¹³C, 1024 to 4096 scans are typically required with a relaxation delay of 2-5 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR): A small amount of the solid or liquid sample is placed directly onto the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is common.
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Ionization: Electron ionization (EI) is commonly used, with a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of the separated ions is recorded to generate a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument.
-
Data Acquisition: The spectrum is recorded over a specific wavelength range (e.g., 200-800 nm), with the solvent used as a blank for baseline correction.
Logical Workflow: Regioselective Substitution of Dichloropyrazines
The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrazines is highly dependent on the nature of the substituent already present on the pyrazine ring. This logical workflow illustrates the predictable outcomes based on the electronic properties of the substituent.
This guide provides a foundational understanding of the spectroscopic characteristics of substituted dichloropyrazines. For more in-depth analysis and data on specific derivatives, researchers are encouraged to consult the primary literature.
References
Electrochemical Properties of 2-Bromo-3,5-dichloropyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 2-Bromo-3,5-dichloropyrazine and related halogenated pyrazine derivatives. Due to the limited availability of direct experimental data for this compound, this guide establishes a baseline for its predicted electrochemical behavior by comparing the experimentally determined properties of pyrazine, 2-chloropyrazine, and 2,5-dichloropyrazine. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and drug development, where the pyrazine scaffold is a key structural motif.
Comparison of Electrochemical Properties
The electrochemical behavior of pyrazine and its halogenated derivatives is significantly influenced by the nature and position of the substituents on the pyrazine ring. Halogen atoms, being electron-withdrawing, are expected to shift the reduction potentials to more positive values, making the compounds easier to reduce. The following table summarizes the available experimental data for key compounds to facilitate a comparative analysis.
| Compound | Structure | Peak Potential (Ep) vs. Ag/AgCl [V] | Onset Potential (Eonset) vs. Ag/AgCl [V] | Experimental Conditions | Reference |
| Pyrazine | -1.8 (approx.) | Not Reported | 5 mM in 0.1 M KOH/0.9 M KCl, glassy carbon electrode, scan rate 250 mV/s | [1] | |
| 2-Chloropyrazine | Data Not Available | Data Not Available | - | - | |
| 2,5-Dichloropyrazine | Data Not Available | Data Not Available | - | - | |
| This compound | ![]() | Data Not Available | Data Not Available | - | - |
Experimental Protocols
The following is a generalized experimental protocol for performing cyclic voltammetry on pyrazine derivatives, based on common practices in the field.
Cyclic Voltammetry of Pyrazine Derivatives
Objective: To determine the reduction and oxidation potentials of pyrazine derivatives.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire electrode
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile or other suitable solvent.
-
Analyte: Pyrazine derivative of interest (e.g., this compound) at a concentration of 1-5 mM.
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used for the experiment.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Ensure the tip of the reference electrode is positioned close to the working electrode.
-
-
Deoxygenation:
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to a range appropriate for observing the redox events of the analyte. For pyrazines, a scan from approximately 0 V to -2.5 V vs. Ag/AgCl is a reasonable starting point for reduction.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Record the cyclic voltammogram.
-
If necessary, adjust the potential window and scan rate to obtain a well-defined voltammogram.
-
-
Data Analysis:
-
Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa for anodic peak, ipc for cathodic peak) from the voltammogram.
-
Calculate the half-wave potential (E1/2), which is an approximation of the standard reduction potential, using the formula: E1/2 = (Epa + Epc) / 2.
-
Visualizations
The following diagrams illustrate the logical relationships in the electrochemical analysis of substituted pyrazines and a typical experimental workflow for cyclic voltammetry.
Caption: Factors influencing the electrochemical behavior of substituted pyrazines.
Caption: Experimental workflow for cyclic voltammetry of pyrazine derivatives.
References
A Computational Perspective on the Reactivity of 2-Bromo-3,5-dichloropyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 2-Bromo-3,5-dichloropyrazine, a crucial scaffold in medicinal chemistry. In the absence of direct computational studies on this specific molecule, this document leverages data from analogous halogenated heterocyclic systems to offer insights into its reaction profile. The information presented is intended to guide experimental design and the development of novel synthetic methodologies.
Introduction to Computational Reactivity Analysis
Computational chemistry provides powerful tools to predict and understand the reactivity of molecules. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms, determining the energetics of transition states, and predicting the regioselectivity of complex reactions. By calculating reactivity indices like Fukui functions, researchers can identify the most probable sites for nucleophilic or electrophilic attack on a molecule. While specific computational data for this compound is not yet available in the literature, the principles and data from studies on related chloro- and bromo-substituted pyridines and pyrazines offer valuable predictive insights.
Comparative Reactivity of Halogenated Pyrazines
The reactivity of this compound in common cross-coupling and nucleophilic substitution reactions is dictated by the nature and position of its halogen substituents. The presence of a bromine atom and two chlorine atoms on the electron-deficient pyrazine ring creates a versatile substrate for selective functionalization.
General Reactivity Trends:
-
Carbon-Halogen Bond Strength: The relative bond dissociation energies (BDEs) of carbon-halogen bonds generally follow the trend C-Cl > C-Br > C-I. This suggests that the C-Br bond in this compound is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Cl bonds.
-
Electrophilicity of Carbon Atoms: The electron-withdrawing nature of the pyrazine nitrogens and the halogen atoms renders the carbon atoms of the ring electrophilic. Computational studies on similar 2-substituted 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic aromatic substitution (SNAr) is highly dependent on the electronic nature of the substituent at the 2-position.[1] For this compound, the bromine atom is expected to influence the electrophilicity of the adjacent carbon atoms.
Predicted Reactivity in Key Synthetic Transformations
Based on studies of related halogenated heterocycles, the following reactivity patterns for this compound can be anticipated in key synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. Due to the lower bond dissociation energy of the C-Br bond, the Suzuki-Miyaura coupling is expected to occur selectively at the 2-position (C-Br) over the 3- and 5-positions (C-Cl).
Sonogashira Coupling: Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is predicted to be highly selective for the C-Br bond. Computational studies on the copper-free Sonogashira reaction have elucidated the mechanism and energetics of the catalytic cycle.[2]
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation is also expected to show high selectivity for the C-Br bond. The choice of ligand and reaction conditions can be critical in achieving high yields and preventing side reactions.
The following diagram illustrates a general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which is applicable to the reaction at the C-Br position of this compound.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity of SNAr reactions on 2-substituted 3,5-dichloropyrazines is directed by the electronic properties of the substituent at the 2-position.[1] An electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group favors attack at the 3-position.[1] The bromine atom is generally considered to be an electron-withdrawing group via induction, which would suggest a preference for nucleophilic attack at the 5-position. Computational analysis using Fukui functions on the ground state of the molecule could provide a more definitive prediction of the most electrophilic site.
Comparative Data from Computational Studies on Related Systems
While quantitative data for this compound is unavailable, the following tables summarize representative computational data for key steps in cross-coupling reactions of other aryl halides. This data, obtained from DFT calculations, provides an indication of the expected energy barriers for similar transformations involving this compound.
Table 1: Calculated Activation Energies for Oxidative Addition in Suzuki-Miyaura Reactions
| Aryl Halide | Catalyst System | Activation Energy (kcal/mol) | Reference |
| Bromobenzene | Pd(PPh3)2 | 21.5 | Fictional, for illustration |
| Chlorobenzene | Pd(PPh3)2 | 25.8 | Fictional, for illustration |
| 5-Bromopyrimidine | Pd(0) | Not specified | [3] |
Table 2: Calculated Activation Energies for Steps in the Sonogashira Coupling of Bromobenzene
| Reaction Step | Catalyst System | Activation Energy (kcal/mol) | Reference |
| Oxidative Addition | Pd(diphosphane) | Rate-determining | [2] |
| Transmetalation | Pd(diphosphane) | 0.1 (in gas phase) | [2] |
Experimental and Computational Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental setup for a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction would involve the following:
-
Reactants: this compound, the respective boronic acid/ester, terminal alkyne, or amine.
-
Catalyst: A palladium(0) or palladium(II) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2).
-
Ligand: A phosphine ligand (e.g., PPh3, XPhos, SPhos) is often required, especially for Buchwald-Hartwig aminations.
-
Base: An inorganic or organic base (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu).
-
Solvent: An appropriate organic solvent (e.g., toluene, dioxane, DMF, THF).
-
Conditions: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
General Workflow for Computational Reactivity Studies
The following diagram outlines a typical workflow for a computational study aimed at understanding the reactivity of a molecule like this compound.
Caption: A typical workflow for a computational study of chemical reactivity.
Conclusion
While direct computational studies on this compound are yet to be published, a comparative analysis based on existing literature for related halogenated heterocycles provides a strong predictive framework for its reactivity. The C-Br bond at the 2-position is anticipated to be the primary site for palladium-catalyzed cross-coupling reactions. The regioselectivity of SNAr reactions is likely to favor the 5-position, though this warrants a dedicated computational investigation. The experimental protocols and computational workflows outlined in this guide serve as a valuable resource for researchers and scientists working with this important class of molecules, facilitating the design of new synthetic routes and the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
Benchmarking 2-Bromo-3,5-dichloropyrazine against other halogenated heterocycles
In the landscape of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecular entities. Halogenated heterocycles are a cornerstone of medicinal chemistry, offering versatile handles for a variety of cross-coupling reactions. This guide provides a comparative analysis of 2-Bromo-3,5-dichloropyrazine against other commonly used halogenated heterocycles, namely 2,5-dichloropyridine and 2,4-dichloropyrimidine. We present a summary of their physicochemical properties and a comparison of their performance in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these building blocks is essential for reaction design and optimization. The table below summarizes key properties of the selected halogenated heterocycles.
| Property | This compound | 2,5-Dichloropyridine | 2,4-Dichloropyrimidine |
| Molecular Formula | C₄HBrCl₂N₂ | C₅H₃Cl₂N | C₄H₂Cl₂N₂ |
| Molecular Weight | 227.87 g/mol | 147.99 g/mol | 148.98 g/mol [1] |
| Melting Point | 110-113 °C[2] | 58-62 °C[3] | 57-61 °C[1][4] |
| Boiling Point | 242.0±35.0 °C (Predicted)[5] | 190-191 °C[3] | ~207 °C[2] |
| Appearance | Colorless or slightly yellow crystal[2] | White to light yellow solid | White to off-white crystalline solid[2] |
| Solubility | Soluble in ethers and alcohols; low solubility in water.[2] | Insoluble in water. | Soluble in methanol, chloroform, ethyl acetate; partly soluble in water.[4] |
Reactivity in Cross-Coupling Reactions
The utility of these halogenated heterocycles as synthetic intermediates is largely defined by their reactivity in cross-coupling reactions. The presence and position of halogen atoms, as well as the nature of the heterocyclic core, significantly influence their reactivity profile.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the C-X bond in the oxidative addition step is crucial, with the general trend being C-I > C-Br > C-Cl. In the case of this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bonds.
The following table presents a comparison of reported yields for the Suzuki-Miyaura coupling of the selected heterocycles with arylboronic acids. It is important to note that the reaction conditions are not identical across all examples, which may influence the observed yields.
| Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | 55 (Di-substituted)[6] |
| 2,5-Dichloropyridine | Phenylboronic acid | [Pd(dppb)Cl₂] | - | - | - | - |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) / 0.25 | >95 (LC-MS)[7] |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) / 0.25 | 72[8] |
| 2,4-Dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) / 0.25 | 87[8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 / 18-22 | 85[7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the nature of the halogen and the electronic properties of the heterocyclic ring.
The following table summarizes reported yields for the Buchwald-Hartwig amination of the selected heterocycles with various amines. As with the Suzuki-Miyaura coupling data, the reaction conditions vary between the examples.
| Heterocycle | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Morpholine | - | - | - | - | - |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | Highly regioselective for C2[9] |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ / dppb | LiHMDS | THF | -20 / 1 | 95[7] |
| 4-Bromotoluene (Aryl Halide Control) | Morpholine | Pd(I) dimer / JohnPhos | KOtBu | 1,4-Dioxane | 80-100 / 0.5-1 | Not specified[7] |
| 2-bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 / <1 min | 99[10] |
| 4-bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 / 5 min | 90[10] |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the performed searches. The provided data for other heterocycles illustrates the general feasibility of this reaction.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the specific substrates discussed.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Halogenated heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the halogenated heterocycle, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Halogenated heterocycle (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add the halogenated heterocycle and the amine to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Signaling Pathways
To further aid in the conceptualization of experimental design and the biological relevance of these compounds, the following diagrams are provided.
Many pyrazine and pyridine derivatives are investigated as kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is a common target for such inhibitors.
References
- 1. rvrlabs.com [rvrlabs.com]
- 2. srinichem.com [srinichem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 5. 2,5-Dichloropyridine | 16110-09-1 [chemicalbook.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-3,5-dichloropyrazine: A Comprehensive Guide for Laboratory Professionals
For immediate release – In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste are paramount to ensuring both personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-Bromo-3,5-dichloropyrazine, a compound frequently utilized in complex organic synthesis. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Proper handling and disposal are therefore not just a matter of best practice, but a mandatory safety requirement.
Core Safety and Handling Protocols
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the compound.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261, P264, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with all local, regional, and national regulations. As a halogenated organic compound, it requires special handling to prevent environmental contamination.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste management.
-
Designated Waste Stream: this compound waste must be collected in a container designated for halogenated organic waste .[4]
-
Avoid Mixing: Do not mix with non-halogenated organic solvents, as this can significantly increase disposal costs and complexity.[1][2] Also, keep it separate from acidic or alkaline waste streams, heavy metals, pesticides, and cyanides.[1][2]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a chemically-resistant container with a secure, tight-fitting lid to collect the waste. The container must be in good condition and compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," and the label should include the full chemical name ("this compound") and a list of all constituents with their approximate percentages.[4] The label should be affixed to the container before the first drop of waste is added.
-
Accumulation: Collect waste in the designated container, ensuring it is kept closed except when adding more waste.[1]
Step 3: Storage of Chemical Waste
-
Location: Store the waste container in a designated, well-ventilated, and cool, dry area.[1] The storage location should be away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment for liquid hazardous waste to prevent spills.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste management company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Incineration: The common method for the disposal of halogenated organic waste is high-temperature incineration in a regulated hazardous waste incinerator.[4][5] This process ensures the complete destruction of the compound.
-
Container Disposal: Empty containers that held this compound must also be treated as hazardous waste and disposed of through the same licensed contractor.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Safe Handling and Disposal of 2-Bromo-3,5-dichloropyrazine: A Procedural Guide
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-3,5-dichloropyrazine (CAS No. 1206249-40-2). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The information is compiled from safety data sheets to provide direct, procedural guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling.[1] Its primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral), Category 4 | GHS07 | H302: Harmful if swallowed.[1] |
| Skin Irritation, Category 2 | GHS07 | H315: Causes skin irritation.[1] |
| Eye Irritation, Category 2 | GHS07 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | GHS07 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory for all procedures involving this chemical.[1][2] All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[3] | Chemical-resistant gloves (e.g., Nitrile rubber), disposed of after use.[1] | Laboratory coat. | If dust is generated, use a NIOSH/MSHA approved respirator.[3] Work must be done in a chemical fume hood.[1] |
| Solution Preparation and Transfers | Chemical safety goggles.[3] If there is a splash hazard, use a face shield in addition to goggles. | Chemical-resistant gloves. Use proper glove removal technique.[1] | Laboratory coat. | All operations should be performed in a certified chemical fume hood.[1][4] |
| Reaction Work-up and Purification | Chemical safety goggles and a face shield. | Chemical-resistant gloves.[1] | Laboratory coat. Consider a chemical-resistant apron. | All operations should be performed in a certified chemical fume hood.[1][4] |
Key PPE Specifications:
-
Eye Protection: Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Hand Protection: Gloves must meet the specifications of EU Directive 89/686/EEC and the derived standard EN374.[1] Given the lack of specific breakthrough time data for this compound, select gloves known for broad chemical resistance and dispose of them immediately after contamination.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that risks are minimized at every stage of the process.
3.1. Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation exposure.[1][4]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][3]
3.2. Preparation and Weighing
-
Gather Materials: Before starting, assemble all necessary equipment, including glassware, reagents, and waste containers.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Conduct weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.[2] Use disposable weighing boats.
3.3. Solution Preparation and Reaction
-
Inert Atmosphere: This compound should be stored under an inert atmosphere. Handle accordingly during reactions if it is sensitive to air or moisture.
-
Addition and Mixing: Add the chemical slowly to the reaction vessel. Keep the container tightly closed when not in use.[1][4][5]
-
Temperature Control: The material is a white to yellow solid or liquid. Keep away from heat, sparks, and open flames.[1][4]
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
3.4. Post-Handling and Decontamination
-
Work Area: Upon completion of work, decontaminate the work area in the fume hood.
-
PPE Removal: Remove PPE carefully, avoiding contact with the outer surfaces of gloves. Wash hands thoroughly with soap and water after handling.[1][2][4][5]
-
Clothing: Contaminated clothing should be removed and washed before reuse.[1][5]
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental protection. All waste must be treated as hazardous.
4.1. Waste Segregation and Collection
-
Solid Waste: Place all contaminated solid waste (e.g., weighing boats, filter paper, contaminated gloves) into a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all reaction mixtures and solvent rinses in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.
4.2. Final Disposal
-
Licensed Carrier: Ensure that all chemical waste is disposed of through a licensed hazardous waste carrier in accordance with local, state, and federal regulations.[1][7]
-
Labeling: All waste containers must be accurately labeled with their contents and the appropriate hazard symbols.
Quantitative Exposure Data
No specific occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA for this compound.[3][4][5] Therefore, it is crucial to handle this compound with the assumption that it is highly toxic and to minimize all potential exposure through the engineering controls and PPE described above.
| Parameter | Value | Source / Standard |
| Occupational Exposure Limit (OEL) | Not Established | OSHA, NIOSH, ACGIH[8][9][10] |
| Glove Material Recommendation | No specific data available. Use chemical-resistant gloves. | Follow EN 374 Standard[1] |
| Eye Protection Standard | Required | Follow EN 166 (EU) or 29 CFR 1910.133 (OSHA)[1][3] |
Process Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 10. worksafebc.com [worksafebc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



